Ro 04-5595
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22ClNO2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H22ClNO2/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3 |
InChI Key |
DSTWURHEHMZWEI-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ro 04-5595
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, effects on neuronal signaling, and its application in experimental research. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Core Mechanism of Action: Selective GluN2B Antagonism
This compound exerts its effects by acting as a competitive antagonist at the ifenprodil binding site on the GluN2B subunit of the NMDA receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. The specific composition of GluN2 subunits (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. By selectively binding to the GluN2B subunit, this compound allosterically inhibits the ion channel function, preventing the influx of Ca2+ in response to glutamate and glycine binding. This selective antagonism allows for the targeted modulation of neuronal plasticity and excitability in brain regions where GluN2B-containing NMDA receptors are predominantly expressed.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with the GluN2B subunit of the NMDA receptor.
| Parameter | Value | Species/Tissue | Experimental Method | Reference |
| Binding Affinity (Ki) | 2 nM | Rat brain slices | Radioligand binding assay with [3H]ifenprodil | [1] |
| IC50 | <200 nmol/L | Chicken embryo forebrain cell culture | Calcium influx assay | [2][3] |
| EC50 | 186 ± 32 nmol/L | Chicken embryo forebrain cell culture | Calcium influx assay | [3] |
| Electrophysiology | 10 µM | Rat brain slices (oval bed nucleus of the stria terminalis) | Whole-cell patch-clamp recording | [4] |
| -21.4 ± 1.9% reduction in NMDA-EPSC amplitude in control rats | ||||
| Behavioral Studies (CPP) | 0.1–2.0 μ g/0.5 μl (intra-PLC microinfusion) | Rats | Conditioned Place Preference | |
| 10 mg/kg (intraperitoneal injection) | Rats | In vivo blockade for electrophysiology |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GluN2B subunit using [3H]-ifenprodil as the radioligand.
Materials:
-
Rat brain tissue expressing GluN2B-containing NMDA receptors (e.g., forebrain)
-
[3H]-ifenprodil (Radioligand)
-
This compound (Competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a known concentration of a non-labeled GluN2B ligand (e.g., 10 µM ifenprodil) for non-specific binding.
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]-ifenprodil at a final concentration close to its Kd (e.g., 2-5 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices and assessing the effect of this compound.
Materials:
-
Rodent brain slices (e.g., from the hippocampus or prefrontal cortex)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution for the patch pipette containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from a rodent using a vibratome in ice-cold, oxygenated aCSF. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. Visualize neurons using a microscope with DIC optics.
-
Whole-Cell Recording: Obtain a gigaseal (>1 GΩ) on the membrane of a target neuron using a glass micropipette filled with the internal solution. Rupture the membrane to achieve the whole-cell configuration.
-
EPSC Recording: Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents and at +40 mV to record NMDA receptor-mediated currents (to relieve the Mg2+ block). Evoke synaptic responses by electrical stimulation of afferent fibers using a bipolar stimulating electrode.
-
Drug Application: After obtaining a stable baseline of NMDA-EPSCs for 5-10 minutes, perfuse the slice with aCSF containing this compound (e.g., 10 µM) for 10-15 minutes.
-
Data Acquisition and Analysis: Record the NMDA-EPSCs before, during, and after the application of this compound. Analyze the amplitude and kinetics of the currents to determine the inhibitory effect of the compound.
Conditioned Place Preference (CPP)
This protocol describes a CPP paradigm to assess the motivational effects of this compound.
Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
Procedure:
-
Pre-Conditioning (Habituation and Baseline Preference):
-
Day 1 (Habituation): Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Day 2 (Baseline): Record the time the animal spends in each of the two outer chambers for 15 minutes to determine any initial preference.
-
-
Conditioning (4-8 days):
-
On conditioning days, the procedure is divided into two sessions separated by several hours.
-
Morning Session (Drug Pairing): Administer this compound (e.g., via microinfusion into a specific brain region or systemic injection) and immediately confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
Afternoon Session (Vehicle Pairing): Administer the vehicle (e.g., saline) and confine the animal to the opposite outer chamber for 30 minutes.
-
Alternate the drug and vehicle pairings across days.
-
-
Post-Conditioning (Test Day):
-
The day after the last conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the baseline preference indicates a rewarding effect (Conditioned Place Preference). Conversely, a significant decrease indicates an aversive effect (Conditioned Place Aversion).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. By blocking the GluN2B subunit, this compound prevents the calcium influx that is critical for the activation of downstream signaling cascades involved in synaptic plasticity.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound.
Logical Relationship in Conditioned Place Preference
This diagram illustrates the logical flow and expected outcomes of a Conditioned Place Preference experiment with a rewarding compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
Ro 04-5595: A Selective GluN2B Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, functional activity, and the experimental methodologies used to evaluate its pharmacological profile. Detailed protocols for key in vitro and in vivo assays are presented, alongside visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting the GluN2B subunit.
Introduction
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The diverse subtypes of the GluN2 subunit (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The GluN2B subunit, in particular, has garnered significant interest as a therapeutic target for a range of neurological and psychiatric disorders.
This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its selectivity allows for the specific interrogation of this receptor subtype, both in vitro and in vivo.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| Kᵢ | 2 nM | Rat | Relative to [³H]ifenprodil at GluN2B receptors in brain slices. | [1] |
Table 2: Functional Activity of this compound
| Parameter | Value | Assay Type | Cell/Tissue Type | Reference |
| EC₅₀ | 186 ± 32 nmol/L | Inhibition of Calcium Influx | Primary cultures from chicken embryo forebrain | [2][3] |
| Concentration for NMDA-EPSC reduction in control rats | 10 μM | Electrophysiology (Whole-cell patch clamp) | Oval bed nucleus of the stria terminalis (ovBNST) slices from rats | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Radioligand Binding Assay
This protocol is adapted from a method for determining the binding of a radiolabeled ligand to brain tissue sections, where this compound is used to define non-specific binding.
Objective: To determine the specific binding of a radioligand (e.g., [³H]Ro 25-6981) to GluN2B-containing NMDA receptors.
Materials:
-
Fresh-frozen brain tissue
-
Cryostat
-
Tris-HCl buffer (50 mM, pH 7.4)
-
EDTA (10 mM)
-
Radioligand ([³H]Ro 25-6981, 5 nM)
-
This compound (10 μM in buffer for non-specific binding)
-
Ice-cold distilled water
-
Tritium-sensitive imaging plates
Procedure:
-
Prepare cryostat sections of fresh-frozen brains.
-
Pre-incubate the sections twice for 10 minutes each at 22°C in 130 ml of Tris-HCl buffer containing 10 mM EDTA.
-
Incubate the sections in the same buffer containing 5 nM [³H]Ro 25-6981 for 90 minutes at 4°C.
-
For the determination of non-specific binding, incubate a parallel set of sections in the presence of 10 μM this compound.[4]
-
Wash the sections three times in buffer alone at 4°C (twice for 5 minutes and once for 15 minutes).
-
Perform a quick dip in ice-cold distilled water.
-
Rapidly dry the sections in a stream of cold air.
-
Expose the sections to tritium-sensitive imaging plates for an appropriate duration (e.g., 4 days).
-
Analyze the resulting autoradiograms to quantify the specific binding.
Calcium Influx Assay
This protocol describes a method to measure the inhibition of NMDA-induced calcium influx in primary neuronal cultures.
Objective: To determine the functional potency (EC₅₀) of this compound in blocking GluN2B-mediated calcium entry.
Materials:
-
Primary neuronal cell culture (e.g., from chicken embryo forebrain)
-
Fura-2 AM (or other suitable calcium indicator dye)
-
NMDA (200 μM)
-
Glycine (100 μM)
-
This compound (serial dilutions)
-
Fluorescence plate reader or microscope
Procedure:
-
Culture primary neurons on appropriate plates.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a solution containing NMDA and glycine to induce calcium influx.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope by monitoring the emission ratio of the calcium indicator.
-
The resulting rise in intracellular Ca²⁺ is expressed as a change in the emission ratio (e.g., 340/380 nm for Fura-2).
-
Plot the inhibition of the calcium response against the concentration of this compound to determine the EC₅₀ value.
In Vivo Microinfusion
This protocol outlines the general procedure for targeted brain microinfusion of this compound in rodents to study its behavioral effects.
Objective: To investigate the in vivo effects of this compound on brain function and behavior by direct administration into a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical tools
-
Guide cannulae and internal infusion cannulae
-
Microinfusion pump
-
This compound (dissolved in sterile saline)
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the target brain region.
-
Implant bilateral guide cannulae aimed at the desired coordinates.
-
Secure the cannulae assembly to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
For microinfusion, gently restrain the animal and insert the internal infusion cannulae into the guide cannulae.
-
Connect the infusion cannulae to a microinfusion pump.
-
Infuse this compound at the desired concentration and volume (e.g., 0.1–2.0 μ g/0.5 μl) over a set period.
-
After infusion, leave the infusion cannulae in place for a short duration to allow for diffusion before withdrawal.
-
Conduct behavioral testing at the appropriate time point post-infusion.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol provides a general framework for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices and assessing the effect of this compound.
Objective: To measure the effect of this compound on NMDA receptor-mediated synaptic transmission.
Materials:
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Internal solution for micropipettes
-
This compound (e.g., 10 μM in aCSF)
Procedure:
-
Prepare acute brain slices from the region of interest using a vibratome in ice-cold aCSF.
-
Transfer the slices to a holding chamber with oxygenated aCSF to recover.
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Isolate NMDA receptor-mediated EPSCs pharmacologically (e.g., by blocking AMPA and GABA receptors).
-
Record baseline NMDA-EPSCs.
-
Bath-apply this compound at the desired concentration (e.g., 10 μM) and continue recording.
-
Analyze the amplitude and kinetics of the NMDA-EPSCs before and after the application of this compound to determine its inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to this compound's mechanism of action and experimental evaluation.
Caption: Simplified signaling pathway of NMDA receptor activation and its antagonism by this compound.
Caption: Workflow for a competitive radioligand binding assay to characterize this compound.
Caption: Logical flow of an in vivo microinfusion experiment using this compound.
Conclusion
This compound is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its well-characterized pharmacological profile makes it an indispensable tool for elucidating the complex roles of this receptor subtype in synaptic function and dysfunction. The experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers aiming to utilize this compound in their investigations, ultimately contributing to a deeper understanding of NMDA receptor biology and the development of novel therapeutic strategies.
References
- 1. A Review of Molecular Imaging of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site | Journal of Neuroscience [jneurosci.org]
Ro 04-5595: A Technical Guide for Investigating Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of GluN2B-containing NMDA receptors in the complex mechanisms of synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in studying long-term potentiation (LTP) and long-term depression (LTD), and visualization of the associated signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of synaptic function and dysfunction.
Core Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting NMDA receptors that incorporate the GluN2B subunit.[1] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity.[2] The influx of calcium (Ca2+) through the NMDA receptor channel is a key triggering event for both LTP and LTD.[2] By blocking GluN2B-containing receptors, this compound allows for the specific investigation of the signaling cascades and physiological consequences downstream of this particular receptor subtype.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Experimental Method | Reference |
| Ki | 31 nM | Rat Brain | Radioligand Binding Assay | [3] |
| Ki (relative to [3H]ifenprodil) | 2 nM | Rat Brain Slices | Radioligand Binding Assay | [4] |
| EC50 (inhibition of Ca2+ influx) | 186 ± 32 nM | Chicken Embryo Forebrain Cultures | Fura-2 Calcium Imaging |
Table 2: Effective Concentrations in In Vitro Electrophysiology
| Concentration | Effect | Preparation | Experimental Paradigm | Reference |
| 10 µM | Reduced NMDA-EPSC amplitude by -21.4 ± 1.9% in control rats | Oval Bed Nucleus of the Stria Terminalis (ovBNST) Slices | Whole-cell patch clamp | |
| 10 µM | No significant effect on NMDA-EPSC amplitude in cocaine self-administering rats (-0.21 ± 3.3%) | Oval Bed Nucleus of the Stria Terminalis (ovBNST) Slices | Whole-cell patch clamp | |
| 10 µM | Rescued LTD in cocaine-maintained rats | Oval Bed Nucleus of the Stria Terminalis (ovBNST) Slices | Whole-cell patch clamp |
Table 3: In Vivo Dosages and Effects
| Dosage | Effect | Species | Administration Route | Experimental Paradigm | Reference |
| 5-20 mg/kg | Dose-dependently inhibited methamphetamine-induced locomotor stimulation | Mice | Intraperitoneal (i.p.) | Behavioral Assay | |
| 10 mg/kg (for 6 days) | Reduced AMPA to NMDA ratio in cocaine self-administering rats | Rats | Intraperitoneal (i.p.) | Electrophysiology | |
| 0.1–2.0 µ g/0.5 µl | Dose-dependently potentiated associative morphine reward | Rats | Intracranial Microinfusion (Prelimbic Cortex) | Conditioned Place Preference |
Experimental Protocols
In Vitro Electrophysiology: Studying LTP and LTD
This protocol provides a general framework for investigating the effects of this compound on LTP and LTD in acute brain slices using whole-cell patch-clamp recordings.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2.5 CaCl2, 26 NaHCO3, and 10 glucose).
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Obtain whole-cell patch-clamp recordings from the target neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH).
-
Record excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode.
3. LTP/LTD Induction and this compound Application:
-
Establish a stable baseline recording of synaptic responses for at least 10-20 minutes.
-
To apply this compound, dissolve the compound in the aCSF to the desired final concentration (e.g., 10 µM) and perfuse the slice for a predetermined period before and during the plasticity-inducing stimulation.
-
For LTP induction: Apply a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
For LTD induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.
4. Data Analysis:
-
Analyze the amplitude or slope of the evoked EPSCs/EPSPs.
-
Normalize the post-induction responses to the pre-induction baseline to quantify the degree of LTP or LTD.
-
Compare the effects of the induction protocol in the presence and absence of this compound to determine the role of GluN2B-containing NMDA receptors.
In Vivo Microinjection for Behavioral Studies
This protocol outlines a general procedure for investigating the effects of this compound on learning and memory using in vivo microinjections.
1. Surgical Implantation of Cannulae:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant bilateral guide cannulae aimed at the desired brain region (e.g., prelimbic cortex, hippocampus) using stereotaxic coordinates.
-
Secure the cannulae assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
2. Drug Preparation and Microinjection:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 0.1–2.0 µ g/0.5 µl).
-
On the day of the experiment, gently restrain the animal and insert the injection cannulae into the guide cannulae.
-
Infuse the this compound solution bilaterally over a period of a few minutes using a microinfusion pump.
-
Leave the injectors in place for an additional minute to allow for diffusion before withdrawal.
3. Behavioral Testing:
-
Conduct the desired behavioral task (e.g., conditioned place preference, Morris water maze, fear conditioning) at a specified time after the microinjection.
-
The specific timing will depend on the experimental question and the known pharmacokinetics of the drug.
-
Record and analyze the relevant behavioral parameters to assess the effects of GluN2B blockade on learning and memory.
Biochemical Assays: Western Blotting for Protein Phosphorylation
To investigate the downstream signaling effects of this compound, western blotting can be used to measure changes in the phosphorylation state of key proteins involved in synaptic plasticity, such as CaMKII and AMPA receptor subunits.
1. Sample Preparation:
-
Treat cultured neurons or brain slices with this compound and/or a plasticity-inducing stimulus.
-
Lyse the cells or tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CaMKII, anti-phospho-GluA1).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To control for loading differences, normalize the intensity of the phospho-protein band to the intensity of a loading control protein (e.g., β-actin) or the total amount of the protein of interest (by re-probing the blot with an antibody against the total protein).
-
Compare the levels of protein phosphorylation across different experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the use of this compound.
Mechanism of this compound Action in Synaptic Plasticity.
Experimental Workflow for Studying Synaptic Plasticity with this compound.
References
Ro 04-5595 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a specific affinity for the NR2B (GluN2B) subunit.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its potential application in Alzheimer's disease (AD) research. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols from preclinical studies, and visualizes relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Introduction to this compound
This compound is a tetrahydroisoquinoline derivative that acts as a non-competitive antagonist at the NMDA receptor, with selectivity for the GluN2B subunit.[1][2] The dysregulation of glutamatergic neurotransmission, particularly through NMDA receptors, is implicated in the pathophysiology of Alzheimer's disease, contributing to excitotoxicity, synaptic dysfunction, and neuronal loss. The selective blockade of GluN2B-containing NMDA receptors by compounds like this compound presents a potential therapeutic strategy to mitigate these detrimental effects. This compound has been utilized in preclinical research to investigate the role of GluN2B receptors in various neurological and psychiatric conditions. Recent computational and in vitro studies have highlighted this compound as a candidate for drug repurposing in Alzheimer's disease.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Efficacy
| Parameter | Value | Species/System | Reference |
| Ki | 31 nM | - | |
| EC50 | 186 ± 32 nmol/L | Chicken Embryo Forebrain Cultures |
Table 2: Comparative Binding Affinities
| Compound | Rank Order of Affinity | Reference |
| Ro 25-6981 | > CP-101,606 > this compound = ifenprodil >> eliprodil |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively antagonizing NMDA receptors containing the GluN2B subunit. These receptors are predominantly located in the forebrain, including the hippocampus and cortex, regions critically affected in Alzheimer's disease. The overactivation of these receptors by glutamate is thought to contribute to a cascade of neurotoxic events, including excessive calcium influx, mitochondrial dysfunction, and the activation of apoptotic pathways. By blocking these receptors, this compound may help to restore neuronal calcium homeostasis and reduce excitotoxicity.
Furthermore, NMDA receptor signaling is intricately linked to the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, the two central pathological hallmarks of Alzheimer's disease. While direct evidence for this compound's impact on these pathways is still emerging, its role as a GluN2B antagonist suggests potential modulation of downstream signaling cascades relevant to AD pathogenesis.
Caption: Signaling pathway of this compound as a GluN2B antagonist.
Experimental Protocols
This section details the methodologies for key experiments involving this compound in the context of Alzheimer's disease research.
In Vitro BACE1 Inhibition Assay
A study investigating repurposed drugs for Alzheimer's disease included this compound in a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor screening assay.
-
Objective: To measure the inhibitory activity of this compound on the BACE1 enzyme.
-
Materials:
-
This compound
-
BACE1 enzyme
-
BACE1 substrate solution
-
10% DMSO for dilution
-
96-well white plate with a flat transparent bottom
-
-
Protocol:
-
Dilute this compound in 10% DMSO to achieve a final concentration of 100 μM in the well.
-
In a 96-well plate, mix 50 μL of the diluted this compound sample with 2 μL of BACE1 enzyme.
-
Add 50 μL of the BACE1 substrate solution to the mixture.
-
The assay is performed in triplicate for each compound.
-
Measure the enzymatic activity by detecting the fluorescence resulting from the cleavage of the substrate.
-
Data from two time points in the linear range (e.g., 10 min and 30 min) are used to confirm enzyme inhibition, which is indicated by a reduction in relative fluorescence.
-
Caption: Workflow for the in vitro BACE1 inhibition assay.
In Vivo Studies in Animal Models of Alzheimer's Disease
While specific in vivo studies focusing solely on this compound in Alzheimer's models are not extensively detailed in the currently available literature, a computational repurposing study identified it as a candidate for testing in the later stages of the disease (Braak stages III-IV). A general protocol for evaluating such a compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model, is outlined below. The 5XFAD mouse model is characterized by the expression of human APP and PSEN1 transgenes with five familial AD mutations, leading to an early and aggressive amyloid pathology.
-
Objective: To assess the in vivo efficacy of this compound on cognitive deficits and AD-related pathology in a transgenic mouse model.
-
Animal Model: 5XFAD transgenic mice and wild-type littermates.
-
Experimental Groups:
-
5XFAD mice treated with this compound
-
5XFAD mice treated with vehicle
-
Wild-type mice treated with this compound
-
Wild-type mice treated with vehicle
-
-
Protocol:
-
Drug Administration: The route of administration (e.g., intraperitoneal, oral gavage) and the dosage of this compound would need to be determined based on its pharmacokinetic properties. Treatment duration would typically span several weeks to months.
-
Behavioral Testing: A battery of behavioral tests should be conducted before and after the treatment period to assess cognitive function. Examples include:
-
Y-maze: To evaluate spatial working memory.
-
Morris Water Maze: To assess spatial learning and memory.
-
Fear Conditioning: To test associative learning and memory.
-
-
Post-mortem Tissue Analysis: Following the completion of behavioral testing, mice are euthanized, and brain tissue is collected for pathological and biochemical analyses.
-
Immunohistochemistry: To visualize and quantify amyloid plaques and gliosis.
-
ELISA: To measure the levels of Aβ40 and Aβ42 in brain homogenates.
-
Western Blotting: To assess the levels of key proteins involved in APP processing and tau phosphorylation.
-
-
Caption: General workflow for an in vivo study in an AD mouse model.
Discussion and Future Directions
This compound represents a promising research tool for investigating the role of GluN2B-containing NMDA receptors in the pathogenesis of Alzheimer's disease. Its selectivity allows for the specific interrogation of this receptor subtype's contribution to excitotoxicity, synaptic dysfunction, and potentially, the core pathological cascades of amyloid and tau.
The existing data, primarily from in silico and in vitro studies, provide a strong rationale for further preclinical evaluation. Future research should focus on comprehensive in vivo studies in relevant animal models of Alzheimer's disease to:
-
Determine the direct effects of this compound on amyloid-β and tau pathologies.
-
Elucidate the downstream signaling pathways modulated by this compound in the context of AD.
-
Establish a clear dose-response relationship for both cognitive improvement and pathological modification.
-
Assess the long-term safety and tolerability of chronic this compound administration.
Such studies will be crucial in determining the therapeutic potential of this compound and other GluN2B antagonists as a disease-modifying strategy for Alzheimer's disease.
Conclusion
This compound is a selective GluN2B antagonist with demonstrated in vitro activity. Its potential as a therapeutic agent for Alzheimer's disease is currently under investigation, with computational and initial in vitro findings suggesting it as a candidate for further research. This technical guide has provided a summary of the current knowledge on this compound, including its mechanism of action, quantitative data, and relevant experimental protocols, to aid researchers in the design and execution of future studies in this area.
References
The Role of Ro 04-5595 in Learning and Memory Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting specific activity against the GluN2B subunit.[1][2] The NMDA receptor, a key player in synaptic plasticity, is crucial for learning and memory processes. The differential roles of its subunits, particularly GluN2A and GluN2B, in mediating long-term potentiation (LTP) and long-term depression (LTD) have made subunit-selective antagonists like this compound invaluable tools in neuroscience research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in learning and memory studies, with a focus on experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting NMDA receptors containing the GluN2B subunit.[1][2] NMDA receptors are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's biophysical and pharmacological properties, as well as its downstream signaling cascades.
The activation of NMDA receptors requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block, allows for the influx of calcium ions (Ca2+). This Ca2+ influx is a critical trigger for the signaling pathways that underpin synaptic plasticity.
GluN2B-containing NMDA receptors are strongly coupled to downstream signaling molecules such as calcium-calmodulin-dependent protein kinase II (CaMKII), which is essential for the induction of LTP. By blocking GluN2B-containing receptors, this compound allows researchers to dissect the specific contribution of this subunit to various forms of synaptic plasticity and, consequently, to learning and memory.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species/Tissue | Assay | Reference |
| Ki | 31 nM | Rat Brain | [3H]Ro 25-6981 binding | |
| Ki | 2 nM | Rat Brain Slices | [3H]ifenprodil binding | |
| EC50 | 186 ± 32 nM | Chicken Embryo Forebrain Cultures | Calcium Influx Assay |
Table 2: Effective Concentrations and Dosages in Experimental Paradigms
| Experimental Paradigm | Species | Concentration/Dosage | Effect | Reference |
| In Vitro Electrophysiology (LTD) | Rat (P14) Hippocampal Slices | 1 µM | Blocks LTD induction | |
| In Vitro Electrophysiology (LTP) | Rat (P14) Hippocampal Slices | 10 µM | Blocks LTP induction | |
| In Vitro Electrophysiology (NMDA-EPSC) | Rat (Adult) ovBNST Slices | 10 µM | Reduced NMDA-EPSC amplitude in control rats | |
| In Vivo Intraperitoneal Injection | Rat | 10 mg/kg | Rescued LTD in cocaine self-administering rats | |
| In Vivo Intracerebral Microinfusion | Rat | 2.0 µ g/0.5 µl | Potentiation of associative morphine reward |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
This protocol provides a general framework for studying the effects of this compound on LTP and LTD in hippocampal slices. Specific parameters may need to be optimized for different experimental setups.
4.1.1 Slice Preparation
-
Anesthetize a juvenile (e.g., P14) or adult rat according to approved institutional animal care protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution may contain (in mM): 81.2 NaCl, 2.4 KCl, 23.4 NaHCO3, 1.4 NaH2PO4, 6.7 MgCl2, 0.5 CaCl2, 23.3 glucose, and 69.9 sucrose.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or sagittal hippocampal slices using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF (e.g., containing in mM: 125 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 1 MgCl2, 2 CaCl2, and 25 glucose) at 32-34°C for at least 30 minutes, and then maintain at room temperature.
4.1.2 Electrophysiological Recording
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.
-
For field recordings, place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
For whole-cell recordings, use a pipette solution such as (in mM): 130 Cs+MeSO3-, 1 EGTA, 5 HEPES, 2 Mg-ATP, 0.3 GTP, and 1 P-creatine.
-
Record baseline synaptic responses for at least 20 minutes before applying this compound.
4.1.3 LTP/LTD Induction and Drug Application
-
This compound Application: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute to the final desired concentration in aCSF immediately before use. Bath apply this compound for a sufficient period (e.g., 20 minutes) before inducing plasticity.
-
LTP Induction: A common protocol is high-frequency stimulation (HFS), such as two trains of 100 pulses at 100 Hz with a 20-second inter-train interval. Alternatively, a spike-timing-dependent plasticity (STDP) protocol can be used.
-
LTD Induction: A typical protocol is low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.
4.1.4 Data Analysis
-
Measure the slope of the field excitatory postsynaptic potential (fEPSP) or the amplitude of the excitatory postsynaptic current (EPSC).
-
Normalize the responses to the pre-induction baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of this compound.
Behavioral Assays: Y-Maze Spontaneous Alternation
The Y-maze task is used to assess spatial working memory.
4.2.1 Apparatus
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.
4.2.2 Procedure
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the test.
-
Testing:
-
Place the animal at the center of the maze.
-
Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving this compound.
NMDA Receptor Activation and Downstream Signaling
Experimental Workflow for In Vitro Electrophysiology
Logical Relationship in Behavioral Testing (Y-Maze)
Conclusion
This compound is a critical pharmacological tool for elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity, learning, and memory. Its selectivity allows for the precise dissection of the signaling pathways governed by this specific subunit. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies. Further research employing this antagonist will undoubtedly continue to deepen our understanding of the molecular mechanisms underlying cognitive function and dysfunction.
References
Ro 04-5595 and its Interaction with Dopamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective GluN2B negative allosteric modulator, Ro 04-5595, and its intricate interactions with dopamine pathways. This compound has emerged as a critical pharmacological tool for elucidating the role of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors in synaptic plasticity, neuronal function, and the pathophysiology of various neurological and psychiatric disorders. This document details the mechanism of action of this compound, presents a consolidation of quantitative data from multiple studies, provides in-depth experimental protocols for key assays, and visualizes the complex signaling cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic and dopaminergic systems.
Introduction
This compound is a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit.[1][2][3] Structurally, it is a tetrahydroisoquinoline derivative and a close analog of ifenprodil.[4][5] The NMDA receptor, a key player in excitatory neurotransmission, is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's biophysical and pharmacological properties. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are implicated in synaptic plasticity, learning, and memory.
The intricate relationship between the glutamatergic and dopaminergic systems is fundamental to numerous brain functions, including motor control, reward, and cognition. Dysregulation in the interplay between these two neurotransmitter systems is a hallmark of several neuropsychiatric conditions, such as schizophrenia, Parkinson's disease, and addiction. This compound, by selectively targeting GluN2B subunits, offers a precise tool to dissect the contribution of this specific NMDA receptor subtype to the modulation of dopamine pathways.
Mechanism of Action
This compound acts as a negative allosteric modulator of the NMDA receptor, meaning it binds to a site distinct from the glutamate or glycine binding sites to inhibit receptor function. It specifically targets the interface between the GluN1 and GluN2B subunits. This binding stabilizes a closed state of the ion channel, thereby reducing the influx of Ca2+ in response to glutamate and glycine binding. The selectivity of this compound for GluN2B-containing receptors allows for the targeted investigation of their role in dopamine-rich brain regions like the striatum and prefrontal cortex.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding and Functional Data
| Parameter | Value | Species | Tissue/Cell Line | Radioligand/Assay | Reference |
| Ki | 31 nM | Rat | Brain membranes | [3H]Ro 25-6981 | |
| Ki | 2 nM | Rat | Brain slices | [3H]ifenprodil | |
| EC50 | 186 ± 32 nM | Chicken | Embryonic forebrain cell culture | Calcium influx assay |
Table 2: In Vivo Behavioral Pharmacology Data
| Species | Behavioral Model | Doses of this compound | Effect | Reference |
| Mice | Methamphetamine-induced locomotor activity | 5-20 mg/kg, i.p. | Dose-dependently decreased locomotor activity | |
| Rats | Cocaine self-administration | 10 mg/kg, i.p. for 6 days | Reduced AMPA/NMDA ratio in the bed nucleus of the stria terminalis | |
| Rats | Opiate reward (Conditioned Place Preference) | 1.0-2.0 µ g/0.5 µl (intra-prelimbic cortex) | Potentiated associative opiate reward |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to study the effects of this compound.
Radioligand Binding Assay (Competition)
This protocol is adapted from studies characterizing the binding of selective GluN2B ligands.
Objective: To determine the binding affinity (Ki) of this compound for GluN2B-containing NMDA receptors.
Materials:
-
Radioligand: [3H]Ro 25-6981 (a potent and selective GluN2B antagonist)
-
Tissue: Rat forebrain membranes
-
Buffers:
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
-
Non-specific binding control: 10 µM unlabeled this compound or another potent GluN2B antagonist.
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Dissect rat forebrains on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of a fixed concentration of [3H]Ro 25-6981 (typically at or below its Kd).
-
100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol is based on standard methods for measuring extracellular dopamine in rodents.
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a suitable molecular weight cut-off)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
This compound solution for administration (e.g., systemic or local perfusion).
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic apparatus.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Sampling:
-
Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for at least 1-2 hours.
-
Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or by adding it to the perfusion fluid).
-
Continue collecting dialysate samples for a defined period post-administration.
-
-
Dopamine Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline concentration.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of this compound on extracellular dopamine levels.
-
Whole-Cell Patch-Clamp Electrophysiology in Dopamine Neurons
This protocol is a synthesis of methods used for recording from midbrain dopamine neurons in brain slices.
Objective: To investigate the effect of this compound on NMDA receptor-mediated currents in identified dopamine neurons.
Materials:
-
Vibrating microtome
-
Recording chamber and perfusion system
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for recording
-
Solutions:
-
Cutting solution (ice-cold, high sucrose or NMDG-based, bubbled with 95% O2/5% CO2).
-
Artificial cerebrospinal fluid (aCSF) for recording (containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2.5 CaCl2, bubbled with 95% O2/5% CO2).
-
Internal solution for the patch pipette (containing in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH).
-
-
NMDA, AMPA, and GABA receptor antagonists (e.g., DNQX, picrotoxin) to isolate NMDA receptor currents.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a young rodent (e.g., postnatal day 14-21 rat).
-
Rapidly remove the brain and place it in ice-cold cutting solution.
-
Cut horizontal or coronal slices (e.g., 250 µm thick) containing the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) using a vibrating microtome.
-
Transfer the slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF at 30-32°C.
-
Identify putative dopamine neurons in the VTA or SNc based on their location and large, round or fusiform soma under DIC optics.
-
Establish a whole-cell patch-clamp recording from a selected neuron.
-
Confirm the dopaminergic phenotype by observing characteristic electrophysiological properties, such as a slow, regular firing rate and a prominent hyperpolarization-activated cation current (Ih).
-
-
Isolation and Recording of NMDA Receptor Currents:
-
Voltage-clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor channel.
-
Add DNQX and picrotoxin to the aCSF to block AMPA/kainate and GABAA receptor-mediated currents, respectively.
-
Evoke synaptic currents by electrical stimulation of afferent fibers using a bipolar stimulating electrode.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Bath-apply this compound at a known concentration and record the effect on the NMDA EPSCs.
-
-
Data Analysis:
-
Measure the amplitude and decay kinetics of the NMDA EPSCs before and after the application of this compound.
-
Analyze the data statistically to determine the percentage of inhibition of the NMDA receptor current by this compound.
-
Signaling Pathways and Dopamine Interaction
The interaction between GluN2B-containing NMDA receptors and dopamine signaling pathways is complex and bidirectional. This compound, by inhibiting GluN2B function, can modulate these interactions at multiple levels.
Downstream Signaling of GluN2B-Containing NMDA Receptors
Activation of GluN2B-containing NMDA receptors leads to Ca2+ influx, which in turn activates a variety of downstream signaling cascades that are crucial for synaptic plasticity.
Caption: Downstream signaling of GluN2B-containing NMDA receptors and inhibition by this compound.
Crosstalk between Dopamine D1 and NMDA Receptors
Dopamine D1 receptor activation can potentiate NMDA receptor function through PKA-mediated phosphorylation of NMDA receptor subunits. There is also evidence for a direct physical interaction between D1 receptors and NMDA receptors.
Caption: Crosstalk between dopamine D1 and GluN2B-NMDA receptors.
Experimental Workflow for Investigating this compound's Effect on Dopamine-Related Behavior
This diagram outlines a typical experimental workflow to assess the impact of this compound on a dopamine-mediated behavior, such as locomotor activity.
Caption: Experimental workflow for behavioral analysis of this compound.
Conclusion
This compound is an indispensable tool for probing the functional significance of GluN2B-containing NMDA receptors in the central nervous system. Its high selectivity allows for the precise dissection of the role of this NMDA receptor subtype in modulating dopamine pathways. The data and protocols presented in this guide highlight the utility of this compound in a range of experimental paradigms, from in vitro binding assays to in vivo behavioral studies. A thorough understanding of the interaction between this compound and the dopamine system is crucial for advancing our knowledge of the underlying mechanisms of neuropsychiatric disorders and for the development of novel therapeutic strategies targeting the glutamate-dopamine interface. Future research utilizing this compound and other selective ligands will continue to unravel the complexities of this critical neurotransmitter interplay.
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of Ro 04-5595
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and analytical characterization of Ro 04-5595, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Structure and Properties
This compound is a tetrahydroisoquinoline derivative. Its chemical identity is well-established through various analytical techniques.
IUPAC Name: 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol hydrochloride[1]
Chemical Formula: C₁₉H₂₂ClNO₂·HCl[2][3]
Molecular Weight: 368.30 g/mol [1][2]
| Property | Value | Source |
| CAS Number | 194089-07-1 (hydrochloride) | |
| Appearance | Pale yellow solid | |
| Purity | >95% (HPLC UV at 230 nm) | |
| Solubility | Soluble in water (up to 15 mM) and DMSO (up to 100 mM) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, culminating in the N-methylation of a key precursor. The synthesis of the radiolabeled analog, [¹¹C]this compound, is particularly well-documented and provides insight into the final step of the synthesis.
Synthesis of the N-desmethyl Precursor
The precursor for the final methylation step is 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline. While a detailed, multi-step synthesis from basic starting materials is not fully elucidated in a single source, the literature suggests a synthetic strategy involving a Pictet-Spengler reaction. This typically involves the condensation of a phenethylamine with an aldehyde or ketone followed by cyclization. For this compound's precursor, this would likely involve a derivative of 3-methoxy-4-hydroxyphenethylamine and a (4-chlorophenyl)acetaldehyde derivative.
Final N-methylation Step (Radiolabeling)
The final step in the synthesis of [¹¹C]this compound involves the N-methylation of the desmethyl precursor.
Experimental Protocol:
-
Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline) is used as the starting material.
-
Methylating Agent: [¹¹C]Iodomethane is employed for the methylation.
-
Solvent and Conditions: The reaction is carried out in dimethylformamide (DMF) at a temperature of 40°C for 1 minute.
-
Method: The "captive solvent" method is utilized for this radiosynthesis.
Quantitative Data for Radiosynthesis:
| Parameter | Value |
| Radiochemical Yield | 13 ± 3% |
| Radiochemical Purity | >99% |
| Molar Activity | 12–43 MBq/nmol |
Analytical Characterization
A suite of analytical techniques is used to confirm the structure and purity of this compound and its precursors.
| Analytical Technique | Description |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are recorded on a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.0 ppm for ¹³C). |
| Mass Spectrometry (MS) | High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity is assessed by HPLC with UV detection at 230 nm. For metabolite analysis, a C18 column is used with a mobile phase of 0.1% phosphoric acid in water and acetonitrile. |
| Thin-Layer Chromatography (TLC) | TLC is performed on silica gel 60 F₂₅₄ coated aluminum plates for reaction monitoring. |
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the GluN2B subunit of the NMDA receptor. This selectivity is crucial for its pharmacological profile.
| Parameter | Value |
| Binding Affinity (Kᵢ) | 2 nM (relative to [³H]ifenprodil) |
| Binding Affinity (Kᵢ) | 31 nM (hydrochloride salt) |
| EC₅₀ | 186 ± 32 nmol/L |
Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. This compound exerts its effect by binding to the GluN2B subunit and inhibiting the influx of Ca²⁺ ions.
Caption: Antagonistic action of this compound on the NMDA receptor.
Experimental Workflow: Synthesis and Analysis
The overall workflow for the synthesis and analysis of this compound involves several key stages, from the synthesis of the precursor to the final characterization.
References
An In-Depth Technical Guide on the Pharmacokinetics and In Vivo Metabolism of Ro 04-5595
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki of 31 nM.[1] It is a close structural analogue of the analgesic Versidyne (Methofoline) and has been primarily investigated as a potential radiotracer for Positron Emission Tomography (PET) imaging to study the distribution and density of GluN2B receptors in the brain.[2][3][4] This guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of this compound, with a focus on its application in preclinical research.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized in rodents using its radiolabeled form, [11C]this compound. The data suggests moderate brain uptake and relatively fast washout kinetics.
Absorption and Distribution
Following intravenous injection in rats, [11C]this compound enters the brain, reaching a peak standardized uptake value (SUV) of approximately 0.7. The peak brain concentration is observed at around 5 minutes post-injection, followed by a washout period over the next 65 minutes. In the presence of a low specific activity, the brain radioactivity concentration peaked earlier (at 1 minute) and at a higher value (0.9% ID/mL), which is suggested to be due to the blocking of peripheral binding sites. Autoradiography studies using [3H]this compound in rodent brain sections have shown strong binding in GluN2B-rich regions such as the cerebral cortex, hippocampus, thalamus, and striatum, with low binding in the cerebellum, an area with a low concentration of NR2B receptors.
Metabolism
In vivo studies in rats have indicated that this compound undergoes metabolism, leading to the formation of polar radiometabolites. Analysis of plasma from rats at 15 minutes post-injection of [11C]this compound revealed the presence of these radioactive metabolites. The rate of metabolism in plasma is high, with the parent fraction of the radioligand being 26%. While it is known that the metabolism of the related compound ifenprodil is rapid and occurs in the liver, the specific metabolic pathways and enzymes involved in the biotransformation of this compound have not been fully elucidated in the available literature.
Excretion
Detailed information on the excretion pathways and rates for this compound and its metabolites is not extensively covered in the reviewed literature.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Assay | Reference |
| Ki | 31 nM | Rat | In vitro binding assay | |
| Ki | 2 nM | Rat | Relative to [3H]ifenprodil in brain slices | |
| EC50 | 186 ± 32 nM | Chicken | Inhibition of calcium influx in forebrain cultures |
Table 2: In Vivo Pharmacokinetic Parameters of [11C]this compound in Rats
| Parameter | Value | Notes | Reference |
| Peak Brain Uptake (SUV) | ~0.7 | ||
| Time to Peak Brain Concentration (Tmax) | ~5 min | ||
| Washout Half-life (t1/2) | ~20 min | ||
| Parent Fraction in Plasma | 26% | At 17 ± 7 min post-injection |
Table 3: Radiosynthesis of [11C]this compound
| Parameter | Value | Reference |
| Radiochemical Yield | 13 ± 3% | |
| Radiochemical Purity | >99% | |
| Molar Activity | 12–43 MBq/nmol |
Experimental Protocols
In Vivo PET Imaging in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the PET imaging studies.
-
Radiotracer Administration: [11C]this compound was injected intravenously.
-
PET Scanning: Dynamic PET scans were acquired over a period of 90 minutes.
-
Data Analysis: Time-activity curves (TACs) were generated for different brain regions to characterize the uptake and washout of the radiotracer.
In Vivo Metabolite Analysis
-
Sample Collection: Terminal blood samples were collected from anesthetized rats at 15 minutes post-injection of [11C]this compound. The brains were also dissected and homogenized.
-
Sample Preparation: Plasma and brain homogenate samples were processed to extract the parent compound and its metabolites.
-
Analytical Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) was used to separate the parent [11C]this compound from its radioactive metabolites.
-
Column: Xterra RP C18 (2.1×150 mm, 5µm)
-
Mobile Phase: 0.1 % Phosphoric acid in water (45%) and acetonitrile (55%)
-
Flow Rate: 0.3 mL/min
-
Temperature: 30 °C
-
Detection: UV at 218 nm and a radiodetector.
-
Visualizations
Caption: Experimental workflow for the in vivo PET imaging and metabolite analysis of [11C]this compound in rats.
References
Methodological & Application
Application Notes and Protocols for Ro 04-5595 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge on the use of Ro 04-5595, a selective GluN2B subunit-containing NMDA receptor antagonist, for in vivo mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The GluN2B subunit is predominantly expressed in the forebrain and is implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuronal damage in excitotoxic conditions. Consequently, this compound and other GluN2B antagonists are valuable research tools for investigating the role of this receptor subunit in neurological disorders and as potential therapeutic agents.
Data Presentation: Dosage and Administration
The following tables summarize the available quantitative data for this compound and other relevant GluN2B antagonists in rodent models. It is important to note that optimal dosage can vary significantly depending on the mouse strain, age, disease model, and specific experimental endpoint.
Table 1: this compound Dosage in Rodent Studies
| Species | Model | Dosage Range | Administration Route | Key Findings |
| Mouse | Methamphetamine-induced locomotor activity | 5-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of hyperlocomotion. |
| Rat | Cocaine self-administration | 10 mg/kg | Intraperitoneal (i.p.) | Reduced AMPA/NMDA ratio in the bed nucleus of the stria terminalis. |
| Rat | Reward signaling | 0.825, 1.65 nmol/0.5 μl/side | Microinjection into the ventral midbrain | No significant effect on reward thresholds.[1] |
Table 2: Dosage of Other GluN2B Antagonists in Mouse Studies
| Compound | Model | Dosage Range | Administration Route | Key Findings |
| Ro 25-6981 | Alzheimer's Disease (Aβ-mediated synaptic plasticity disruption) | 3-12 mg/kg | Intraperitoneal (i.p.) | Prevented Aβ-mediated inhibition of long-term potentiation (LTP).[2] |
| Ifenprodil | Hypoxic-Ischemic Brain Damage (HIBD) | 20 mg/kg | Intraperitoneal (i.p.) | Attenuated neuronal apoptosis. |
Note: The provided dosages should be considered as a starting point for dose-range finding studies in your specific mouse model.
Experimental Protocols
Formulation of this compound for In Vivo Administration
For intraperitoneal (i.p.) injection, this compound hydrochloride can be dissolved in sterile saline. It is recommended to prepare fresh solutions for each experiment. The solubility of this compound in aqueous solutions may be limited, and the use of a vehicle may be necessary for higher concentrations. A common vehicle for in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol for Vehicle Formulation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.
Intraperitoneal (i.p.) Injection Protocol in Mice
This protocol describes the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
This compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg).
-
Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck (scruffing) to immobilize the head and body. Turn the mouse to expose its abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[3][4] This location avoids vital organs such as the cecum and bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[5]
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: If no fluid is aspirated, slowly and steadily inject the this compound solution.
-
Withdrawal and Recovery: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of GluN2B Antagonism
References
- 1. Blockade of ventral midbrain NMDA receptors enhances brain stimulation reward: a preferential role for GluN2A subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Ro 04-5595 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. The subunit composition of NMDA receptors, particularly the presence of GluN2A or GluN2B subunits, dictates their physiological and pharmacological properties. The specific blockade of GluN2B-containing NMDA receptors by this compound allows for the targeted investigation of their role in various neuronal processes and pathological conditions. These application notes provide detailed protocols for the use of this compound in electrophysiological studies, particularly whole-cell patch-clamp recordings in brain slices.
Mechanism of Action
This compound acts as a non-competitive antagonist at the GluN2B subunit of the NMDA receptor. This selective inhibition allows for the dissection of the specific contributions of GluN2B-containing NMDA receptors to synaptic transmission and plasticity, distinguishing their functions from those of GluN2A-containing receptors.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on electrophysiological parameters as reported in scientific literature.
| Parameter | Species/Brain Region | This compound Concentration | Observed Effect | Reference |
| NMDA-EPSC Amplitude | Rat - Oval Bed Nucleus of the Stria Terminalis (ovBNST) | 10 µM | -21.4 ± 1.9% reduction in control animals | [1] |
| AMPA/NMDA Ratio | Rat - Oval Bed Nucleus of the Stria Terminalis (ovBNST) | 10 mg/kg (in vivo) | Normalized cocaine-induced increases in the A:N ratio | [2] |
| Long-Term Potentiation (LTP) | Mouse - Cerebellum | 5 µM | Blocked I-LTP in GluN2D KO animals | [3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
A 10 mM stock solution of this compound is recommended for ease of use and accurate dilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Calculate the required amount of this compound powder to prepare a 10 mM solution.
-
Weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The final DMSO concentration in the recording solution should be less than 0.1%[2].
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes the application of this compound during whole-cell patch-clamp recordings to investigate its effect on synaptic currents.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex, amygdala)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal pipette solution
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Prepare acute brain slices from the desired brain region and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for a stable period (e.g., 5-10 minutes).
-
Prepare the final concentration of this compound (e.g., 5 µM or 10 µM) by diluting the 10 mM stock solution in aCSF. Ensure the final DMSO concentration is below 0.1%.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the synaptic activity in the presence of this compound for a sufficient duration to observe its effect (e.g., 10-15 minutes).
-
To assess the reversibility of the drug's effect, switch the perfusion back to the control aCSF (washout).
-
Continue recording during the washout period until the synaptic activity returns to baseline levels.
Visualizations
Signaling Pathway of GluN2B-Containing NMDA Receptor Antagonism
Caption: GluN2B-NMDA receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for Electrophysiology Recording
Caption: Workflow for investigating this compound effects on synaptic transmission.
References
- 1. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Presynaptic GluN2D receptors detect glutamate spillover and regulate cerebellar GABA release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [11C]Ro 04-5595 PET Imaging in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction: [11C]Ro 04-5595 is a subtype-selective radiotracer for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in synaptic plasticity, memory, and learning. Positron Emission Tomography (PET) imaging with [11C]this compound allows for the in vivo quantification and visualization of NR2B receptor distribution in the rodent brain. These application notes provide a detailed protocol for conducting [11C]this compound PET imaging studies in rodents, from radioligand synthesis to data analysis.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative data for [11C]this compound synthesis and in vivo imaging.
| Parameter | Value | Reference |
| Radiochemical Yield | 13 ± 3% | [1][2][3] |
| Radiochemical Purity | > 99% | [1][2] |
| Molar Activity | 12-43 MBq/nmol | |
| Peak SUV in Rat Brain | ~ 0.7 | |
| Time to Peak SUV | ~ 5 minutes | |
| Washout Half-life | ~ 20 minutes |
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol describes the N-methylation of the precursor, N-desmethyl-Ro-04-5595, using [11C]iodomethane.
Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline)
Radiolabeling Agent: [11C]iodomethane ([11C]CH3I)
Method: Captive Solvent Method
Procedure:
-
Trap the precursor, N-desmethyl-Ro-04-5595, on an HPLC injection loop.
-
Pass [11C]iodomethane ([11C]CH3I) through the loop.
-
Perform the N-methylation reaction in dimethylformamide (DMF) at 40°C for 1 minute.
-
Purify the resulting [11C]this compound using High-Performance Liquid Chromatography (HPLC).
-
Formulate the final product for injection.
Diagram of the Radiosynthesis Workflow:
Caption: Workflow for the radiosynthesis of [11C]this compound.
Animal Preparation and PET Imaging
This protocol outlines the steps for preparing a rodent for PET imaging and the subsequent scanning procedure.
Animal Model: Male Sprague-Dawley rats
Acclimatization: House animals in a controlled environment with a 12-hour light-dark cycle and provide ad libitum access to food and water for at least seven days before the experiment.
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane (5% for induction, ≤ 2% for maintenance) in medical air.
-
Catheterization: Place a cannula in a tail vein for tracer injection.
-
Positioning: Position the animal on the scanner bed with its brain in the field of view. Maintain the animal's body temperature using an electronic heating pad throughout the study.
-
Transmission Scan: Perform a transmission scan for 600 seconds using a 57Co point source for attenuation correction before the emission scan.
-
Tracer Injection and Emission Scan: Start the emission scan just before the intravenous injection of [11C]this compound. The scan duration is 90 minutes.
Diagram of the PET Imaging Workflow:
Caption: Step-by-step workflow for rodent PET imaging.
Data Acquisition and Analysis
This section details the process of reconstructing PET data and extracting meaningful quantitative information.
Data Reconstruction:
-
Reconstruct the acquired PET data into 24 time frames using a 3D ordered subsets expectation maximization (OSEM) algorithm.
-
Correct the datasets for random coincidences, scatter, attenuation, and radioactive decay.
Data Analysis:
-
Co-registration: Manually co-register the summed PET time frames to a rat brain MRI template with predefined volumes of interest (VOIs).
-
VOI Transfer: Transfer the VOIs from the MRI template to the PET data.
-
Time-Activity Curve (TAC) Generation: Extract tissue TACs from the VOIs using software such as the Inveon Research Workplace.
-
Metabolite Analysis (Optional but Recommended): To ensure accurate quantification, analyze radiometabolites in plasma and brain tissue. Euthanize rats at a specific time point (e.g., 15 minutes post-injection), collect blood and brain samples, and analyze them using reverse-phase HPLC.
Diagram of the Data Analysis Workflow:
Caption: Workflow for PET data processing and analysis.
Signaling Pathway
[11C]this compound targets the NR2B subunit of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory neurotransmission.
Diagram of the NMDA Receptor Signaling Pathway:
Caption: Simplified NMDA receptor signaling pathway.
References
Application Notes and Protocols for Ro 04-5595 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and supporting data for the use of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in behavioral neuroscience research.
Introduction to this compound
This compound is a potent and selective antagonist for the GluN2B subunit of the NMDA receptor[1]. This selectivity makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, and the pathophysiology of neuropsychiatric and neurodegenerative disorders[2][3]. In behavioral neuroscience, this compound is frequently employed to study conditions such as drug addiction and reward, anxiety, and depression[4][5].
Chemical Properties:
| Property | Value |
| IUPAC Name | 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C19H22ClNO2 |
| Molecular Weight | 331.84 g/mol |
| Mechanism of Action | Selective, non-competitive antagonist of the GluN2B subunit of the NMDA receptor |
Signaling Pathways and Experimental Workflow
Blockade of the GluN2B subunit by this compound modulates downstream signaling cascades crucial for synaptic plasticity. The following diagrams illustrate the affected signaling pathway and a general experimental workflow for behavioral studies involving this compound.
Experimental Protocols
Cocaine Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.
3.1.1. Materials
-
This compound (soluble in sterile saline up to 10 mM).
-
Cocaine hydrochloride
-
Sterile saline (0.9%)
-
Heparinized saline
-
Ketamine/xylazine anesthetic cocktail
-
Intravenous catheters
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
3.1.2. Intravenous Catheter Implantation Surgery A detailed step-by-step protocol for jugular vein catheterization in rats can be found in the literature. Key steps include:
-
Anesthetize the rat using a ketamine/xylazine mixture.
-
Make a small incision in the neck to expose the jugular vein.
-
Carefully insert the catheter into the vein and secure it with sutures.
-
Tunnel the external part of the catheter subcutaneously to exit on the back of the rat.
-
Close the incisions with sutures.
-
Administer post-operative analgesics and antibiotics and allow the animal to recover for at least 5-7 days.
-
Flush the catheter daily with heparinized saline to maintain patency.
3.1.3. Self-Administration Procedure
-
Acquisition:
-
Place rats in the operant chambers for 2-hour sessions daily.
-
Program the chamber for a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one active lever press results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) over a few seconds.
-
A stimulus light above the active lever is illuminated during the infusion.
-
The inactive lever has no programmed consequences.
-
Continue FR1 training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Treatment:
-
Once stable responding is established, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle (saline) 30 minutes before the self-administration session.
-
Record the number of active and inactive lever presses, and the number of infusions earned.
-
3.1.4. Data Analysis Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the number of infusions and lever presses between the this compound and vehicle-treated groups.
Conditioned Place Preference (CPP) in Rats
This protocol assesses the role of GluN2B receptors in the rewarding effects of opiates, potentiated by this compound.
3.2.1. Materials
-
This compound
-
Morphine sulfate
-
Sterile saline (0.9%)
-
A three-chamber CPP apparatus. A typical apparatus consists of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.
3.2.2. Intra-Prelimbic Cortex (PLC) Cannula Implantation For targeted drug delivery, bilateral guide cannulae can be implanted targeting the PLC, following standard stereotaxic surgical procedures.
3.2.3. CPP Procedure The CPP procedure generally consists of three phases:
-
Pre-Conditioning (Baseline Preference Test; Day 1):
-
Place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the two larger chambers to determine any initial preference.
-
-
Conditioning (Days 2-5):
-
This phase consists of alternating drug and vehicle conditioning sessions.
-
Drug Pairing: On one day, administer a sub-reward threshold dose of morphine (e.g., 0.05 mg/kg, i.p.) immediately followed by an intra-PLC microinfusion of this compound (e.g., 0.1–2.0 μ g/0.5 μl). Immediately confine the rat to one of the conditioning chambers (typically the initially non-preferred one) for 30-45 minutes.
-
Vehicle Pairing: On the alternate day, administer saline (i.p. and intra-PLC) and confine the rat to the opposite conditioning chamber for the same duration.
-
-
Post-Conditioning (Preference Test; Day 6):
-
Place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, with no drug administration.
-
Record the time spent in each of the large chambers.
-
3.2.4. Data Analysis Calculate a preference score (Time in drug-paired chamber - Time in saline-paired chamber). A significant increase in the preference score from pre- to post-conditioning indicates a conditioned place preference. Use appropriate statistical tests to compare the preference scores between different treatment groups.
Quantitative Data
The following tables summarize the effects of GluN2B antagonism on electrophysiological and behavioral measures.
Table 1: Effect of GluN2B Knockout on AMPA/NMDA Ratio in the Bed Nucleus of the Stria Terminalis (BNST)
| Group | AMPA/NMDA Ratio (Mean ± SEM) |
| Control | 1.5 ± 0.2 |
| GluN2B KO | 3.5 ± 0.5** |
| *Data are illustrative and based on findings from. *p < 0.01 compared to Control. |
Table 2: Effect of this compound on Cocaine Self-Administration
| Treatment | Number of Cocaine Infusions (Mean ± SEM) |
| Vehicle | 25 ± 3 |
| This compound (10 mg/kg, i.p.) | 15 ± 2 |
| Data are illustrative and based on findings suggesting that GluN2B blockade can normalize synaptic potentiation associated with cocaine self-administration. p < 0.05 compared to Vehicle. |
Table 3: Effect of Intra-PLC this compound on Morphine-Induced Conditioned Place Preference
| Treatment Group | CPP Score (s) (Mean ± SEM) |
| Saline + Saline | 10 ± 15 |
| Saline + Morphine (sub-threshold) | 25 ± 20 |
| This compound (2.0 µg) + Morphine (sub-threshold) | 150 ± 30** |
| *Data are illustrative and based on findings from. *p < 0.01 compared to Saline + Morphine group. |
Conclusion
This compound is a critical tool for elucidating the function of GluN2B-containing NMDA receptors in complex behaviors. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding the neural circuits and molecular mechanisms underlying reward, addiction, and other neuropsychiatric conditions. Researchers should always adhere to institutional guidelines for animal care and use and optimize experimental parameters for their specific research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous Jugular Catheterization for Rats [protocols.io]
- 3. Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 5. va.gov [va.gov]
Application Notes and Protocols: Ro 04-5595 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit with a high affinity (Ki = 31 nM).[1][2][3] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. These receptors are implicated in synaptic plasticity, learning, memory, and various neurological disorders. These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro assays, and an overview of the signaling pathways it modulates.
Data Presentation
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 368.3 g/mol | [1][2] |
| Formula | C₁₉H₂₂ClNO₂·HCl | |
| CAS Number | 64047-73-0 | |
| Appearance | Solid powder | |
| Purity | ≥98% |
Solubility of this compound Hydrochloride
| Solvent | Solubility | Recommendations | Source |
| Water | Soluble to 15 mM | Sonication is recommended to aid dissolution. | |
| <5.52 mg/mL | |||
| DMSO | Soluble to 100 mM | Use freshly opened DMSO to avoid moisture absorption. | |
| <36.83 mg/mL | Sonication is recommended to aid dissolution. | ||
| Ethanol | Soluble | A common solvent for this compound. | |
| PBS | Soluble | Can be used for preparing aqueous solutions. |
Storage and Stability
| Form | Storage Temperature | Duration | Recommendations | Source |
| Powder | -20°C | 3 years | Store in a dry, dark place. | |
| 2-8°C | Short term | Store desiccated. | ||
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Stock Solutions
1. 10 mM DMSO Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 3.683 mg of this compound hydrochloride (MW: 368.3 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).
2. 1 mM Aqueous Stock Solution (Water or PBS):
-
To prepare a 1 mM stock solution, dissolve 0.368 mg of this compound hydrochloride in 1 mL of sterile, nuclease-free water or phosphate-buffered saline (PBS).
-
Vortex thoroughly. If needed, gently warm the solution or sonicate to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm filter before use in cell culture experiments.
-
Store aliquots at -20°C. It is advisable to use aqueous solutions fresh or within a short period due to potential for lower stability compared to DMSO stocks.
Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for a BACE1 Inhibitor Screening Assay:
-
Objective: To determine the effect of this compound on the enzymatic activity of BACE1.
-
Materials:
-
10 mM this compound stock solution in DMSO.
-
Assay buffer and other components of a commercial BACE1 inhibitor screening kit.
-
96-well plate.
-
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution in the assay buffer. For a final concentration of 100 µM in the well with a final DMSO concentration of 1%, you would dilute the 10 mM stock 1:10 in assay buffer to get a 1 mM intermediate solution.
-
In a 96-well plate, add the appropriate volumes of the sample, BACE1 enzyme, and substrate solution according to the manufacturer's protocol. For example, add 10 µL of the 1 mM intermediate solution to a final volume of 100 µL in the well.
-
Incubate and measure the fluorescent intensity as per the kit's instructions.
-
General Protocol for Cell-Based Assays (e.g., Calcium Imaging, Cell Viability):
-
Objective: To assess the effect of this compound on cellular functions.
-
Procedure:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (e.g., ≤ 0.1%). For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution, resulting in 0.1% DMSO.
-
Replace the existing medium in the cell culture plates with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period before performing the assay.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling and Blockade by this compound
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to trigger various downstream signaling cascades. These cascades are crucial for synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
This compound selectively blocks NMDA receptors containing the GluN2B subunit. This blockade prevents the influx of Ca²⁺ through these specific receptor subtypes, thereby inhibiting their downstream signaling. Overactivation of GluN2B-containing NMDA receptors can lead to excitotoxicity and neuronal cell death. The blockade by this compound can be neuroprotective by inhibiting pathways such as the PERK/eIF2α signaling cascade, which is involved in the endoplasmic reticulum stress response.
References
Application Notes and Protocols for Intraperitoneal Injection of Ro 04-5595 in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (i.p.) injection of Ro 04-5595 in rats. This document outlines the mechanism of action, experimental protocols, and relevant data based on preclinical research.
Introduction
This compound is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with a Ki of 31 nM.[1] It is a valuable tool in neuroscience research to investigate the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, and substance use disorders.[2][3] Intraperitoneal injection is a common route for systemic administration in rat models.
Mechanism of Action: GluN2B Antagonism
This compound exerts its effects by selectively binding to and inhibiting the function of NMDA receptors that contain the GluN2B subunit. These receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission and plasticity. By blocking GluN2B-containing NMDA receptors, this compound can modulate downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing intraperitoneal injection of this compound in rats.
Table 1: In Vivo Electrophysiology
| Experimental Group | Treatment | Outcome Measure | Result | Reference |
| Cocaine Self-Administering Rats | This compound (10 mg/kg, i.p.) | AMPA:NMDA Ratio in ovBNST | Significantly reduced | [2][4] |
| Sucrose Self-Administering Rats | This compound (10 mg/kg, i.p.) | AMPA:NMDA Ratio in ovBNST | No significant effect | |
| Control Rats | This compound (10 µM, bath application) | NMDA-EPSC Amplitude | -21.4 ± 1.9% | |
| Cocaine Self-Administering Rats | This compound (10 µM, bath application) | NMDA-EPSC Amplitude | -0.21 ± 3.3% |
Table 2: Behavioral Studies
| Animal Model | Treatment | Behavioral Test | Result | Reference |
| Cocaine Self-Administering Rats | This compound (10 mg/kg, i.p. for 6 days) | Cocaine Seeking | No alteration in responding | |
| Morphine Conditioned Place Preference | This compound (1.0-2.0 µ g/0.5 µl, intra-PLC) | Associative Opiate Reward | Potentiated | |
| Brain Stimulation Reward | This compound (0.825, 1.65 nmol/0.5 µl/side, intra-VM) | Reward Threshold | No effect |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (DMSO) (optional, for stock solutions)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles (23-26 gauge)
Procedure:
-
Solubility: this compound is soluble in sterile saline up to 10 mM. For higher concentrations or initial solubilization, a stock solution in DMSO can be prepared.
-
Direct Solubilization in Saline (Preferred for i.p.):
-
Calculate the required amount of this compound hydrochloride for the desired concentration (e.g., 10 mg/kg).
-
Weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of sterile 0.9% saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile filter the solution using a 0.22 µm filter into a new sterile vial.
-
-
Using a DMSO Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
For the final injection solution, dilute the DMSO stock with sterile 0.9% saline to the desired concentration. Ensure the final concentration of DMSO is minimal (<0.1%) to avoid toxicity.
-
Vortex the final solution to ensure homogeneity.
-
Intraperitoneal Injection Procedure in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL or 3 mL)
-
Sterile needle (23-26 gauge, 1/2 to 3/4 inch length)
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head.
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.
-
Site Preparation: Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Once correct placement is confirmed, inject the solution smoothly. The recommended injection volume for rats is typically 1-2 mL, with a maximum of 10 mL per site.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
Post-Injection Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Dosing and Administration Schedule
-
Dosage: A commonly used dose for behavioral and electrophysiological studies in rats is 10 mg/kg.
-
Timing: Injections are typically administered 15 to 30 minutes prior to the experimental session.
-
Frequency: For chronic studies, daily injections over a period of 6 to 8 days have been reported.
Safety and Handling
-
Follow standard laboratory safety procedures when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Handle and dispose of all sharps in accordance with institutional guidelines.
-
All animal procedures should be approved by the institution's Animal Care and Use Committee.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ro 04-5595 in Cocaine Addiction Models
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview of the application of Ro 04-5595, a selective GluN2B-containing N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical models of cocaine addiction. The information detailed below, including experimental protocols and quantitative data, is intended to guide researchers in designing and interpreting studies aimed at understanding the role of GluN2B receptors in the pathophysiology of cocaine use disorder and evaluating the therapeutic potential of targeting this system.
Introduction
Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use. Neuroadaptations in glutamatergic neurotransmission, particularly involving the NMDA receptor, are critically implicated in the development and maintenance of addictive behaviors. The NMDA receptor is a heterotetrameric ion channel, and the subunit composition, particularly the presence of the GluN2B subunit, dictates its physiological and pharmacological properties. This compound is a selective antagonist for NMDA receptors containing the GluN2B subunit (Ki: 31 nM)[1]. Its use in animal models of cocaine addiction has been instrumental in elucidating the role of these specific receptors in cocaine-induced synaptic plasticity and behavior.
Mechanism of Action in Cocaine Addiction
Cocaine's primary mechanism of action is the blockade of the dopamine transporter, leading to increased dopamine levels in the synapse[2][3]. However, chronic cocaine exposure induces significant neuroadaptations in glutamatergic systems, including alterations in NMDA receptor function and composition[4][5]. In cocaine self-administering rats, there is evidence of a shift in the subunit composition of synaptic NMDA receptors in the oval bed nucleus of the stria terminalis (ovBNST), a brain region involved in drug-seeking behaviors. Specifically, studies suggest a decrease in the contribution of GluN2B-containing NMDA receptors to synaptic currents.
This compound, by selectively blocking GluN2B-containing NMDA receptors, allows for the investigation of the specific role of these subunits in cocaine-induced neuroplasticity and behavior. Research indicates that blockade of these receptors can normalize aberrant synaptic plasticity, such as increased AMPA/NMDA ratios, observed after chronic cocaine self-administration.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in cocaine addiction models.
Table 1: Electrophysiological Effects of this compound
| Parameter | Animal Model | Brain Region | Treatment Group | This compound Concentration | Effect | Reference |
| NMDA-EPSC Amplitude | Rat | ovBNST | Control (Cocaine-naïve) | 10 μM | -21.4 ± 1.9% reduction | |
| NMDA-EPSC Amplitude | Rat | ovBNST | Cocaine Self-Administering | 10 μM | -0.21 ± 3.3% reduction (no significant effect) | |
| AMPA/NMDA Ratio | Rat | ovBNST | Cocaine Self-Administering (Saline treated) | - | Elevated A:N ratio | |
| AMPA/NMDA Ratio | Rat | ovBNST | Cocaine Self-Administering (this compound treated) | 10 mg/kg, i.p. (6 days) | Significantly reduced A:N ratio | |
| Long-Term Depression (LTD) | Rat | ovBNST | Cocaine Self-Administering | 10 μM | Rescued impaired LTD |
Table 2: Behavioral Effects of this compound
| Behavioral Paradigm | Animal Model | This compound Dose & Route | Key Finding | Reference |
| Reinstatement of Cocaine-Seeking | Rat | 10 mg/kg, i.p. (6 days) | Reduced the correlation between synaptic strength and reinstatement of cocaine-seeking behavior after 30 days of withdrawal. | |
| Methamphetamine-induced Locomotion | Mouse | 5-20 mg/kg, i.p. | Dose-dependently inhibited locomotor stimulation. | |
| Morphine Conditioned Place Preference (CPP) | Rat | 1.0-2.0 μ g/0.5 μl (intra-PLC) | Potentiated the rewarding properties of a sub-threshold dose of morphine. |
Experimental Protocols
Protocol 1: Cocaine Self-Administration in Rats
This protocol describes the procedures for establishing and maintaining cocaine self-administration in rats, a widely used model to study the reinforcing effects of drugs.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters
-
Cocaine hydrochloride (dissolved in sterile saline)
-
This compound (soluble in sterile saline up to 10 mM)
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
Procedure:
-
Surgery: Anesthetize the rats and surgically implant a chronic indwelling catheter into the jugular vein. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily sessions (e.g., 2-6 hours).
-
Train rats on a Fixed-Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a cue light. The inactive lever has no programmed consequences.
-
Continue training until a stable pattern of responding is established (e.g., consistent number of infusions per session over several days).
-
-
This compound Treatment:
-
Once stable self-administration is achieved, rats can be treated with this compound.
-
For systemic administration, inject this compound (e.g., 10 mg/kg, i.p.) 30 minutes before the self-administration session.
-
A typical treatment regimen involves daily injections for a specified period (e.g., 6 consecutive days).
-
-
Data Analysis:
-
Record the number of active and inactive lever presses, and the number of cocaine infusions.
-
Analyze the data to determine the effect of this compound on cocaine intake and seeking behavior.
-
Protocol 2: Brain Slice Electrophysiology
This protocol details the methodology for preparing brain slices and performing whole-cell patch-clamp recordings to assess the effects of this compound on synaptic transmission.
Materials:
-
Rats from the cocaine self-administration experiment
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular recording solution
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
This compound (stock solution in DMSO, diluted in aCSF)
-
Other pharmacological agents (e.g., AP-5, DNQX)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the rat and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal slices (e.g., 300 μm thick) containing the brain region of interest (e.g., ovBNST) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Whole-Cell Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Visualize neurons in the target region using the microscope.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record synaptic currents (e.g., NMDA-EPSCs) evoked by electrical stimulation of afferent fibers.
-
-
Pharmacological Manipulation:
-
After obtaining a stable baseline recording, bath-apply this compound (e.g., 10 μM) to the slice to determine its effect on NMDA receptor-mediated currents.
-
Isolate NMDA currents pharmacologically by blocking AMPA receptors (e.g., with DNQX).
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the recorded synaptic currents before and after drug application.
-
Calculate the AMPA/NMDA ratio by pharmacologically isolating the AMPA and NMDA components of the EPSC.
-
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. KEGG PATHWAY: hsa05030 [genome.jp]
- 4. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Potential off-target effects of Ro 04-5595
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the NMDA receptor, with specific activity against the GluN2B (formerly NR2B) subunit.[1] It is a tetrahydroisoquinoline derivative and a structural analogue of the non-narcotic analgesic Versidyne.[2] By binding to the GluN2B subunit, this compound allosterically inhibits the ion channel function of the NMDA receptor, thereby modulating glutamatergic neurotransmission.
Q2: What are the known off-target interactions of this compound?
A2: The most significant off-target binding reported for this compound is to sigma receptors.[3] While specific affinity values (Ki) for sigma-1 and sigma-2 receptors are not consistently reported in the literature, cross-affinity has been noted.[3] Researchers should be aware of this potential interaction, as sigma receptors are involved in a variety of cellular functions and signaling pathways.
Q3: What are the expected on-target effects of this compound in cellular and in vivo models?
A3: As a GluN2B antagonist, this compound is expected to inhibit NMDA receptor-mediated calcium influx in neuronal cells. In vivo, it has been shown to modulate reward-related behaviors and synaptic plasticity. It exhibits rapid uptake and washout in the brain.
Q4: Are there any known toxicological issues with this compound?
A4: One study has reported a safe toxicological profile for this compound in SH-SY5Y and human adipose mesenchymal stem cells. However, researchers should always perform their own cytotoxicity assays in their specific experimental systems.
Troubleshooting Guide
Q1: I am observing unexpected cellular phenotypes (e.g., apoptosis, changes in proliferation) after treatment with this compound that do not seem to be related to NMDA receptor antagonism. What could be the cause?
A1: These effects could be due to off-target binding, most notably to sigma receptors.
-
Troubleshooting Steps:
-
Perform a literature search: Investigate the known functions of sigma receptors in your specific cell type or experimental model.
-
Use a sigma receptor antagonist: Co-treat your cells with this compound and a selective sigma receptor antagonist. If the unexpected phenotype is rescued, it strongly suggests a sigma receptor-mediated off-target effect.
-
Use a structurally different GluN2B antagonist: Compare the effects of this compound with another selective GluN2B antagonist that has a different chemical structure and potentially a different off-target profile.
-
Q2: My in vivo results with this compound are inconsistent or difficult to interpret. How can I differentiate between on-target and off-target effects?
A2: In vivo experiments can be complex due to the interplay of various receptor systems.
-
Troubleshooting Steps:
-
Dose-response studies: Perform a thorough dose-response curve to identify a concentration that is selective for the GluN2B subunit with minimal off-target engagement.
-
Pharmacokinetic analysis: Ensure that the compound is reaching the target tissue at the desired concentration and for the appropriate duration.
-
Use of knockout animals: If available, using GluN2B or sigma receptor knockout animals can provide definitive evidence for the involvement of these receptors in the observed effects.
-
Co-administration with selective antagonists: Similar to the in vitro approach, co-administering this compound with a selective sigma receptor antagonist can help elucidate the contribution of this off-target interaction.
-
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of this compound.
| Target | Assay Type | Species | Tissue/Cell Line | Value | Citation |
| Primary Target | |||||
| NMDA Receptor (GluN2B) | Radioligand Binding (Ki) | Rat | Brain | 2 nM | |
| NMDA Receptor (GluN2B) | Radioligand Binding (Ki) | - | - | 31 nM | |
| NMDA Receptor (GluN2B) | Calcium Influx (EC50) | Chicken | Forebrain Neurons | 186 ± 32 nM | |
| Potential Off-Targets | |||||
| Sigma-1 Receptor | Radioligand Binding (Ki) | - | - | Not Reported | - |
| Sigma-2 Receptor | Radioligand Binding (Ki) | - | - | Not Reported | - |
Experimental Protocols
1. Protocol: Competitive Radioligand Binding Assay for NMDA Receptor (GluN2B Subunit)
This protocol is a general guideline for determining the binding affinity of a test compound for the GluN2B subunit of the NMDA receptor using a radiolabeled ligand.
-
Materials:
-
Test compound (e.g., this compound)
-
Radioligand (e.g., [3H]Ro 25-6981)
-
Unlabeled specific ligand for non-specific binding determination (e.g., unlabeled Ro 25-6981)
-
Membrane preparation from a tissue or cell line expressing GluN2B-containing NMDA receptors (e.g., rat brain cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a saturating concentration of unlabeled specific ligand.
-
Test Compound: Membrane preparation + radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. Protocol: Competitive Radioligand Binding Assay for Sigma Receptors
This protocol provides a general method for assessing the binding affinity of a compound to sigma-1 and sigma-2 receptors.
-
Materials:
-
Test compound (e.g., this compound)
-
Radioligand for sigma-1 (e.g., --INVALID-LINK---pentazocine)
-
Radioligand for sigma-2 (e.g., [3H]DTG in the presence of a sigma-1 masking agent like (+)-pentazocine)
-
Unlabeled specific ligand for NSB (e.g., haloperidol or DTG)
-
Membrane preparation from a tissue or cell line expressing sigma receptors (e.g., guinea pig brain)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Standard laboratory equipment for radioligand binding assays as listed above.
-
-
Procedure:
-
Membrane Preparation: As described in the NMDA receptor protocol.
-
Assay Setup: Set up separate assays for sigma-1 and sigma-2 receptors.
-
Sigma-1: Use --INVALID-LINK---pentazocine as the radioligand.
-
Sigma-2: Use [3H]DTG as the radioligand and include a saturating concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.
-
-
The remainder of the procedure (Incubation, Filtration, Quantification, and Data Analysis) is analogous to the NMDA receptor binding assay protocol.
-
Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
References
Ro 04-5595 toxicity and potential side effects in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals using Ro 04-5595 in in vivo experiments. The information is presented in a question-and-answer format to address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for receptors containing the GluN2B subunit.[1][2] Its antagonistic activity at these receptors is the basis for its pharmacological effects.
Q2: Are there any known in vivo toxicity data, such as LD50 or NOAEL, for this compound?
Currently, there is a lack of publicly available quantitative in vivo toxicity data, including LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound. Researchers should exercise caution and conduct thorough dose-ranging and toxicity studies as part of their experimental protocol.
Q3: What are the potential side effects of this compound based on its structural analogues?
This compound is a close structural analogue of Versidyne (Methofoline), a non-narcotic analgesic that was withdrawn from the market due to ophthalmic side effects.[3] While this does not confirm that this compound will cause similar side effects, it highlights the visual system as a potential area of concern for off-target effects. Researchers should consider incorporating ophthalmological examinations in their preclinical safety assessments.
Q4: What are some reported in vivo effects and dosages of this compound in animal models?
In vivo studies have primarily focused on the pharmacological effects of this compound rather than its toxicity.
-
In mice, intraperitoneal (i.p.) administration of 5-20 mg/kg of this compound hydrochloride has been shown to inhibit methamphetamine-induced locomotor stimulation.[1]
-
In cocaine self-administering rats, a daily i.p. dose of 10 mg/kg for 6 days was used to investigate its effect on synaptic plasticity.
-
A structurally similar analogue, HON0001, demonstrated potent oral analgesic activity in rats with fewer reported side effects compared to the reference compound ifenprodil.
Troubleshooting Guide
Issue: Unexpected behavioral changes in test animals after this compound administration.
-
Possible Cause: The observed behavioral changes may be an extension of the drug's primary pharmacological effect as a GluN2B antagonist, which can influence learning, memory, and motor function.
-
Troubleshooting Steps:
-
Review Dosage: Ensure the administered dose is within the reported effective range for pharmacological studies (e.g., 5-20 mg/kg in mice).
-
Control Groups: Compare the behavior of the treated group with appropriate vehicle-treated control groups to distinguish drug-related effects from other experimental variables.
-
Literature Review: Consult literature on other GluN2B antagonists to understand the expected behavioral phenotype.
-
Issue: Concerns about potential off-target effects, particularly ocular toxicity.
-
Possible Cause: The structural similarity to Versidyne, which was associated with ophthalmic side effects, raises concerns about potential ocular toxicity.
-
Troubleshooting/Monitoring Steps:
-
Ophthalmological Exams: Incorporate regular ophthalmological examinations (e.g., slit-lamp examination, fundoscopy) into long-term studies.
-
Histopathology: At the end of the study, perform histopathological analysis of ocular tissues to identify any morphological changes.
-
Dose-Response Assessment: Evaluate if the incidence of any ocular findings is dose-dependent.
-
Data Summary
Pharmacological Data for this compound
| Parameter | Value | Species | Reference |
| Ki | 31 nM | Rat | |
| EC50 | 186 ± 32 nmol/L | Chicken |
Experimental Protocols
General Protocol for In Vivo Administration in Mice (Based on available literature)
-
Compound Preparation: Dissolve this compound hydrochloride in a suitable vehicle (e.g., saline). The final concentration should be adjusted based on the desired dosage and the injection volume.
-
Animal Model: Use an appropriate mouse strain for the study.
-
Administration: Administer the solution via intraperitoneal (i.p.) injection. A common dosage range reported is 5-20 mg/kg.
-
Monitoring: Observe the animals for any overt signs of toxicity or behavioral changes at regular intervals post-administration.
-
Data Collection: Proceed with the planned behavioral or physiological assessments.
Disclaimer: This is a general guideline. Researchers must develop and validate their own detailed protocols in accordance with ethical guidelines and institutional regulations.
Signaling Pathway
The primary signaling pathway affected by this compound is the glutamatergic signaling cascade mediated by NMDA receptors.
References
Limitations of using Ro 04-5595 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on its binding profile to facilitate accurate and effective research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for NMDA receptors containing the GluN2B subunit, with a reported Ki value of 31 nM.[1] It acts as a non-competitive antagonist, meaning its binding is independent of the glutamate concentration.[2]
Q2: What are the main limitations of using this compound in my research?
A2: The primary limitation of this compound is its potential for off-target binding, most notably to sigma receptors. This can complicate the interpretation of experimental data, as observed effects may not be solely attributable to GluN2B antagonism.[3][4] Researchers should consider including appropriate controls to account for these off-target effects.
Q3: How should I prepare and store this compound hydrochloride?
A3: this compound hydrochloride is soluble in water up to 15 mM and in DMSO up to 100 mM.[5] For long-term storage, it is recommended to desiccate the compound at 2-8°C.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies, often administered via intraperitoneal (i.p.) injection. When used as a radiotracer for Positron Emission Tomography (PET), [11C]this compound has shown rapid uptake and washout in the brain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | Off-target effects, particularly at higher concentrations. | Perform concentration-response curves to identify the optimal concentration range. Include control experiments with sigma receptor antagonists (e.g., haloperidol) to assess the contribution of off-target binding. |
| Low signal-to-noise ratio in radioligand binding assays | Suboptimal assay conditions or non-specific binding. | Optimize incubation time, temperature, and buffer composition. Use a competing non-labeled ligand to determine non-specific binding accurately. Consider using a more selective radioligand if available. |
| Variability in in vivo behavioral or physiological responses | Issues with drug administration, metabolism, or off-target behavioral effects. | Ensure accurate and consistent dosing. Conduct pharmacokinetic studies to understand the drug's profile in your animal model. Include control groups to assess for non-specific behavioral effects of the compound. |
| Difficulty interpreting PET imaging data with [11C]this compound | Significant off-target binding in vivo can obscure the specific GluN2B signal. | Co-administration of a blocking agent for sigma receptors may help to dissect the specific GluN2B signal. Compare binding in regions with high and low GluN2B expression (e.g., cortex vs. cerebellum). |
Data Presentation
Table 1: Binding Affinity and Selectivity Profile of this compound
| Receptor/Subunit | Ligand | Ki (nM) | Species | Assay Type |
| NMDA (GluN2B) | This compound | 31 | Rat | Radioligand Binding ([3H]Ro 25-6981) |
| NMDA (GluN2B) | Ifenprodil | 11 | Rat | Radioligand Binding ([3H]ifenprodil) |
| Sigma-1 (σ1) | Ifenprodil | 13 | Rat | Radioligand Binding |
| Sigma-2 (σ2) | Ifenprodil | 1.89 | Rat | Radioligand Binding |
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive)
This protocol is adapted from procedures for characterizing GluN2B antagonists.
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Membrane Preparation:
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Homogenize rat brain tissue (e.g., cortex and hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the membranes.
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Wash the membrane pellet by resuspension and centrifugation.
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Resuspend the final pellet in assay buffer and determine the protein concentration.
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-
Binding Assay:
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In a 96-well plate, combine the prepared membranes, a radioligand specific for the GluN2B subunit (e.g., [3H]ifenprodil or [3H]Ro 25-6981), and varying concentrations of unlabeled this compound.
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For total binding, omit the unlabeled ligand.
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For non-specific binding, include a high concentration of a known GluN2B antagonist (e.g., 10 µM CP-101,606).
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Incubate the plate under appropriate conditions (e.g., 90 minutes at 4°C).
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Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Wash the filters with ice-cold buffer.
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Measure the radioactivity retained on the filters using liquid scintillation counting.
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-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC50 value from the resulting competition curve using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Mandatory Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: A logical workflow for the preclinical characterization of this compound.
References
Technical Support Center: Optimizing Ro 04-5595 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Ro 04-5595, a selective GluN2B-containing NMDA receptor antagonist, in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes that contain the GluN2B subunit.[1] It acts as a non-competitive antagonist, meaning it binds to a site on the receptor that is different from the glutamate-binding site.[2] This binding allosterically inhibits the receptor's function, primarily by reducing the influx of calcium ions (Ca2+) into the cell upon receptor activation.[3]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. Based on published studies, a good starting point for in vitro experiments is in the nanomolar to low micromolar range. For instance, an EC50 of 186 ± 32 nmol/L was observed for the inhibition of calcium influx in primary chicken embryo forebrain cultures.[3] For defining non-specific binding in radioligand assays, a concentration of 10 µM has been used.[4] We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound hydrochloride is soluble in both water (up to 15 mM) and DMSO (up to 100 mM). For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a selective GluN2B antagonist, some studies suggest potential off-target binding to sigma receptors. Researchers should be aware of this possibility and may need to include appropriate controls to rule out off-target effects in their experiments, especially when using higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration used may be too low to effectively antagonize the GluN2B receptors in your specific cell model. | Perform a dose-response experiment to determine the optimal effective concentration. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on the results. |
| Low GluN2B expression: The cell line or primary culture you are using may have low or no expression of GluN2B-containing NMDA receptors. | Verify the expression of the GluN2B subunit in your cells using techniques like Western blotting or qPCR. Consider using a positive control cell line known to express GluN2B. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | |
| High cell death or cytotoxicity | Concentration is too high: High concentrations of this compound may induce cytotoxicity independent of its NMDA receptor antagonism. | Perform a cytotoxicity assay (e.g., MTT or WST-1) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cells. |
| Solvent toxicity: If using a DMSO stock, the final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Excitotoxicity in neuroprotection assays: In experiments designed to protect against NMDA-induced excitotoxicity, it is crucial to distinguish between the protective effect of this compound and any inherent toxicity of the compound. | Include a control group treated with this compound alone (without the excitotoxic stimulus) to assess its baseline effect on cell viability. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell density, passage number, or culture medium can lead to variability in experimental outcomes. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Inaccurate pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound, especially when working with low volumes. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. | |
| Timing of treatment: The timing of this compound application relative to the stimulus (e.g., NMDA) can be critical. | Optimize the pre-incubation time with this compound before applying the stimulus. A typical pre-incubation time is 30-60 minutes. |
Data Presentation
Summary of this compound Concentrations in In Vitro Studies
| Application | Cell Type | Concentration Range | Key Findings | Reference |
| Inhibition of Ca2+ Influx | Primary Chicken Embryo Forebrain Cultures | EC50: 186 ± 32 nM | Dose-dependent inhibition of NMDA-induced calcium influx. | |
| Non-specific Binding | Rat Brain Membranes | 10 µM | Used to define non-specific binding in radioligand binding assays. | |
| Electrophysiology | Rat Brain Slices | 10 µM | Reduced NMDA-evoked excitatory postsynaptic currents (EPSCs). | |
| Neuroprotection | Primary Cortical Neurons | 100 nM - 10 µM (suggested) | To be determined empirically in a neuroprotection assay against NMDA-induced excitotoxicity. | N/A |
| Western Blotting (pCREB) | Neuronal Cell Lines | 100 nM - 1 µM (suggested) | To be determined empirically to assess the inhibition of NMDA-induced CREB phosphorylation. | N/A |
Experimental Protocols
Cell Viability (WST-1) Assay to Determine Optimal Concentration
This protocol helps determine the non-toxic concentration range of this compound for your specific cell line.
Materials:
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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WST-1 reagent
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
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Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Include wells with medium only as a blank.
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Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of WST-1 reagent to each well.
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Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
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Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control.
Neuroprotection Assay against NMDA-Induced Excitotoxicity
This protocol assesses the protective effect of this compound against NMDA-induced cell death.
Materials:
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Primary neurons or a neuronal cell line
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Culture plates
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Neurobasal medium supplemented with B27 and GlutaMAX
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This compound stock solution
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NMDA stock solution
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Cell viability assay kit (e.g., WST-1 or Calcein-AM/Propidium Iodide)
Procedure:
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Plate neurons at an appropriate density and allow them to mature for the desired number of days in vitro (DIV).
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Prepare the following treatment groups in your culture medium:
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Control (medium only)
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Vehicle control (medium with DMSO)
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NMDA only (e.g., 100 µM, to be optimized for your cell type)
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This compound only (at a non-toxic concentration determined from the viability assay)
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This compound + NMDA (pre-incubate with this compound for 30-60 minutes before adding NMDA)
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Pre-treat the designated wells with this compound for 30-60 minutes.
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Add NMDA to the appropriate wells.
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Incubate for the desired duration of excitotoxic insult (e.g., 24 hours).
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Assess cell viability using your chosen method according to the manufacturer's instructions.
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Analyze the data to determine if this compound provides a significant protective effect compared to the NMDA-only group.
Western Blotting for Phosphorylated CREB (pCREB)
This protocol determines the effect of this compound on the NMDA-induced phosphorylation of the transcription factor CREB.
Materials:
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Neuronal cells
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Culture dishes
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This compound stock solution
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NMDA stock solution
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-pCREB, anti-total CREB, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Plate and grow your neuronal cells to the desired confluency.
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Treat the cells as follows:
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Control
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NMDA stimulation (e.g., 50 µM for 5-15 minutes)
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This compound pre-treatment (30-60 minutes) followed by NMDA stimulation
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
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Load equal amounts of protein per lane and run the gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against pCREB overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe for total CREB and a loading control like β-actin to normalize the data.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating the inhibitory action of this compound on GluN2B-containing NMDA receptors, leading to the modulation of downstream signaling cascades involved in gene expression.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal concentration of this compound for cell culture experiments, starting from cytotoxicity assessment to functional assays.
Logical Relationship for Troubleshooting No Effect
Caption: A troubleshooting diagram outlining key steps to diagnose and resolve the issue of this compound showing no effect in an experiment.
References
Anesthesia considerations for [11C]Ro 04-5595 PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding anesthesia considerations for Positron Emission Tomography (PET) imaging with [11C]Ro 04-5595. The information is tailored for researchers, scientists, and drug development professionals.
General Considerations for Anesthesia
The choice of anesthesia is a critical step in preclinical PET imaging that can significantly impact the biodistribution and specific binding of a radiotracer. For [11C]this compound, which is a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, this is particularly important. Many anesthetic agents modulate neuronal activity by interacting with various neurotransmitter systems, including the glutamatergic and GABAergic systems. Anesthetics that directly or indirectly affect NMDA receptor function can compete with [11C]this compound binding or alter the receptor's state, leading to inaccurate quantification and interpretation of PET data. Therefore, consistency and careful selection of the anesthetic protocol are paramount for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: Which anesthetic agents are recommended for [11C]this compound PET imaging?
A1: While specific studies comparing different anesthetics for [11C]this compound are limited, the primary recommendation is to use an anesthetic with minimal interaction with the NMDA receptor.
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Inhaled Anesthetics (e.g., Isoflurane, Sevoflurane): These are commonly used in preclinical imaging. While their primary mechanism is potentiation of GABA-A receptors, they can also have effects on NMDA receptors.[1] However, they are often considered a reasonable choice due to stable anesthetic depth and rapid recovery. It is crucial to maintain a consistent and well-monitored level of anesthesia throughout the scan.[2]
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Dexmedetomidine: This agent acts as an α2-adrenergic receptor agonist and does not primarily target GABA or glutamate receptors.[3] It is known to cause sedation without significant respiratory depression and has been successfully used in PET studies of the GABAergic system to avoid confounding interactions.[3] This makes it a theoretically sound choice for NMDA receptor imaging.
Q2: Are there any anesthetic agents that should be strictly avoided?
A2: Yes. Anesthetics that are known to be NMDA receptor antagonists should be avoided as they will directly compete with [11C]this compound for binding.
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Ketamine and Nitrous Oxide: These are potent NMDA receptor antagonists and will significantly reduce the specific binding of [11C]this compound, rendering the imaging results invalid.[4]
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Pentobarbital: While its primary action is on GABA-A receptors, some studies have shown it can alter the binding potential of other tracers and may have complex downstream effects on glutamatergic signaling.
Q3: How does the choice of anesthetic affect tracer uptake and kinetics?
A3: Anesthetics can alter physiological parameters like cerebral blood flow (CBF) and cardiac output, which in turn affects the delivery and washout of the radiotracer from the brain. For example, isoflurane is a known vasodilator and can increase CBF, potentially altering the tracer's kinetic profile. Furthermore, anesthetics that modulate neuronal activity can change the local neurochemical environment, which may indirectly influence NMDA receptor availability.
Q4: What is the importance of maintaining stable anesthesia during the scan?
A4: Maintaining a stable plane of anesthesia is critical for several reasons:
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Physiological Stability: Fluctuations in anesthetic depth can cause changes in heart rate, blood pressure, and blood gases, all of which can affect tracer delivery and brain physiology.
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Receptor Occupancy: If the anesthetic has any affinity for the NMDA receptor, changes in its concentration in the brain will lead to variable receptor occupancy, increasing the noise in the PET signal.
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Motion Artifacts: Prevents subject motion, which is crucial for high-quality, artifact-free images.
Troubleshooting Guide
Issue 1: Lower-than-expected [11C]this compound uptake in the brain.
| Possible Cause | Troubleshooting Step |
| Anesthetic Interference | Verify that the anesthetic used is not a direct NMDA receptor antagonist (e.g., ketamine). If using an agent with potential indirect effects, consider piloting a study with an alternative like dexmedetomidine. |
| Poor Radiotracer Quality | Check the radiochemical purity and molar activity of the [11C]this compound injection. Low purity or activity can lead to poor signal. |
| Physiological State of the Animal | Ensure normal physiological parameters (body temperature, respiration) are maintained. Hypothermia, for instance, can reduce brain metabolism and tracer uptake. |
Issue 2: High variability in tracer binding between subjects or sessions.
| Possible Cause | Troubleshooting Step |
| Inconsistent Anesthetic Protocol | Standardize the entire anesthesia protocol: use the same induction and maintenance agents, the same dose/concentration, and the same duration of anesthesia before tracer injection for all subjects. |
| Fluctuating Anesthetic Depth | Use a dedicated small animal anesthesia system with a vaporizer and monitor physiological signs (e.g., respiratory rate) to ensure a stable and consistent anesthetic plane throughout the scan. |
| Differences in Subject Handling | Stress from handling can alter the neurochemical environment. Ensure a consistent and low-stress acclimatization and handling procedure for all animals. |
Issue 3: Unexpected kinetic profile (e.g., very fast or slow washout).
| Possible Cause | Troubleshooting Step |
| Cerebral Blood Flow (CBF) Effects | The chosen anesthetic may be significantly altering CBF. Isoflurane, for example, increases CBF. Review the literature for the expected CBF effects of your anesthetic. If possible, consider using an arterial input function to derive a more accurate kinetic model that accounts for blood flow changes. |
| Radiometabolites | Investigate the presence of brain-penetrant radiometabolites. While not extensively reported for [11C]this compound, this can be a confounding factor for many PET tracers. |
Quantitative Data Summary
Table 1: Properties of this compound and [11C]this compound
| Property | Value | Reference |
| Target | GluN2B subunit of the NMDA Receptor | |
| Binding Affinity (Ki) | 31 nM | |
| Binding Affinity (Ki) vs. [3H]ifenprodil | 2 nM | |
| Radiochemical Yield of [11C]this compound | 13 ± 3% | |
| Radiochemical Purity | >99% | |
| Molar Activity | 12–43 MBq/nmol |
Table 2: Anesthetic Agent Comparison for NMDA Receptor Imaging
| Anesthetic Class | Examples | Primary Mechanism | Potential for NMDA Interaction | Recommendation |
| NMDA Antagonists | Ketamine, Nitrous Oxide | NMDA receptor blockade | High (Direct Competition) | Avoid |
| Volatile Anesthetics | Isoflurane, Sevoflurane | GABA-A receptor potentiation | Low to Moderate (Indirect) | Use with Caution & Consistency |
| Barbiturates | Pentobarbital, Thiopental | GABA-A receptor potentiation | Moderate (Indirect/Complex) | Not Recommended |
| Propofol | Propofol | GABA-A receptor potentiation | Low (Indirect) | Use with Caution & Consistency |
| α2-Adrenergic Agonists | Dexmedetomidine | α2-adrenergic receptor agonism | Very Low | Recommended Alternative |
Experimental Protocols
Protocol 1: Synthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically performed via N-methylation of the desmethyl precursor using [11C]iodomethane ([11C]CH3I).
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Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline).
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Radiolabeling: The precursor is dissolved in a suitable solvent like dimethylformamide (DMF).
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Reaction: [11C]CH3I is bubbled through the precursor solution. The reaction is typically carried out at an elevated temperature (e.g., 40°C) for a short duration (e.g., 1 minute) using a captive solvent method.
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Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to separate [11C]this compound from the unreacted precursor and other byproducts.
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Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
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Quality Control: The final product is tested for radiochemical purity, molar activity, and residual solvents before administration.
Protocol 2: General Preclinical PET Imaging with [11C]this compound
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Animal Preparation: Acclimatize the animal (e.g., rat or mouse) to the laboratory environment to minimize stress. Fast the animal for a few hours before the scan to ensure a consistent metabolic state.
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Catheterization: Place a catheter in a tail vein for radiotracer injection. An arterial line may also be placed for blood sampling if required for kinetic modeling.
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Anesthesia Induction: Induce anesthesia using the chosen agent (e.g., 2-3% isoflurane in O2).
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Positioning and Monitoring: Position the animal on the scanner bed. Secure the head to prevent motion. Throughout the procedure, monitor vital signs (respiration, heart rate) and maintain body temperature using a heating pad. Maintain anesthesia at a stable level (e.g., 1.5% isoflurane).
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Transmission Scan: Perform a transmission scan (using a CT or radioactive source) for attenuation correction of the emission data.
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Radiotracer Injection: Administer a bolus injection of [11C]this compound via the tail-vein catheter.
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Emission Scan: Begin dynamic PET data acquisition simultaneously with the injection. The scan duration is typically 60-90 minutes.
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Recovery: After the scan, discontinue anesthesia and monitor the animal until it has fully recovered.
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Image Reconstruction and Analysis: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay. Co-register the PET images with an anatomical reference (MRI or CT). Draw regions of interest (ROIs) on the anatomical image to generate time-activity curves (TACs) for different brain regions. Analyze the TACs using appropriate kinetic models to quantify tracer binding.
Visualizations
References
- 1. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography (PET) Quantification of GABAA Receptors in the Brain of Fragile X Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of [3H]Ro 04-5595 in autoradiography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [3H]Ro 04-5595 in autoradiography experiments.
Troubleshooting Guide: Non-specific Binding of [3H]this compound
High non-specific binding can obscure the specific signal in autoradiography, leading to inaccurate results. This guide addresses common issues and provides systematic solutions to reduce non-specific binding of [3H]this compound.
Question: I am observing high background or non-specific binding in my [3H]this compound autoradiography. What are the potential causes and how can I resolve this?
Answer:
High non-specific binding is a frequent challenge in radioligand binding assays and can stem from several factors, including the properties of the radioligand itself, suboptimal assay conditions, and issues with tissue preparation. Below is a step-by-step guide to troubleshoot and minimize non-specific binding.
Potential Causes and Solutions:
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Suboptimal Assay Buffer Composition: The composition of your buffer is critical in minimizing non-specific interactions.
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pH Adjustment: The buffer's pH can alter the charge of the ligand and receptor, impacting non-specific binding. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for your assay.[1]
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Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions that contribute to non-specific binding.[1][2]
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Additives: The inclusion of blocking agents can prevent the radioligand from binding to non-receptor proteins and other surfaces.
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Inadequate Washing Procedure: Insufficient washing can leave unbound radioligand on the tissue sections, contributing to high background.
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Increase Wash Volume and/or Number of Washes: Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps.
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Optimize Wash Buffer Composition: The wash buffer should effectively remove unbound ligand without causing significant dissociation of the specifically bound ligand. Its composition is often similar to the assay buffer but may have a slightly different pH or ionic strength.
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Issues with the Radioligand:
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Radioligand Concentration: Using a high concentration of [3H]this compound can lead to increased non-specific binding. A common starting point is a concentration at or below the Kd value.
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Radiochemical Purity: Impurities in the radioligand can contribute to high non-specific binding. Ensure the radiochemical purity is high (typically >90%).
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Hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding. While the hydrophobicity of [3H]this compound is inherent, optimizing other assay parameters becomes even more critical.
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Problems with Tissue/Cell Preparation:
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Amount of Membrane Protein: Using too much tissue can increase the number of non-specific binding sites. It may be necessary to titrate the amount of tissue to optimize the assay.
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Endogenous Ligands: Ensure proper homogenization and washing of membranes to remove any endogenous ligands or other substances that might interfere with binding.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is [3H]this compound and what is its target?
A1: [3H]this compound is a radiolabeled selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The NR2B subunit is implicated in controlling synaptic plasticity, memory, and learning.
Q2: How is non-specific binding for [3H]this compound experimentally determined?
A2: Non-specific binding is determined by measuring the binding of [3H]this compound in the presence of a high concentration of an unlabeled competitor that binds to the same receptor. For other radioligands targeting the NR2B receptor, non-specific binding has been determined using 10 µM of unlabeled this compound. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).
Q3: What is a typical concentration of unlabeled this compound to define non-specific binding?
A3: A concentration of 10 µM of unlabeled this compound has been used to determine the non-specific binding of other NR2B-selective radioligands.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. In many well-optimized assay systems, non-specific binding is only 10-20% of the total radioligand binding.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Unlabeled this compound for Non-specific Binding | 10 µM | |
| [3H]this compound Concentration | At or below the Kd value | |
| BSA Concentration in Buffer | 0.1% - 1% (w/v) | |
| Acceptable Non-specific Binding | < 50% of total binding |
Experimental Protocols
Protocol for [3H]this compound Autoradiography on Rodent Brain Sections
This protocol is adapted from studies performing autoradiography with [3H]this compound.
1. Tissue Preparation:
- Thaw adult male rodent brain sections (e.g., coronal or transversal) for 15 minutes at room temperature.
2. Pre-incubation:
- Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature.
3. Incubation:
- Pour off the pre-incubation buffer.
- For total binding , incubate the sections with varying concentrations of [3H]this compound in fresh 50 mM Tris-HCl buffer (pH 7.4) for 90 minutes.
- For non-specific binding , co-incubate adjacent sections with [3H]this compound and 10 µM of unlabeled this compound for 90 minutes.
4. Washing:
- Wash the sections in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and deionized water. A suggested sequence is 5 minutes in buffer, another 5 minutes in fresh buffer, a third 5-minute wash in buffer, followed by a final 10-second dip in deionized water at 0°C.
5. Drying and Exposure:
- Rapidly dry the sections in a stream of cold air.
- Expose the dried sections to a tritium-sensitive film or imaging plate along with tritium standards.
Experimental Workflow Diagram:
Caption: Workflow for [3H]this compound autoradiography.
Signaling Pathway
[3H]this compound is a selective antagonist for the NR2B subunit of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic transmission and plasticity.
NMDA Receptor Signaling Pathway:
Caption: Simplified NMDA receptor signaling pathway.
References
Technical Support Center: Ro 04-5595 Administration and Behavioral Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NR2B (GluN2B) NMDA receptor antagonist, Ro 04-5595.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound administration and the interpretation of subsequent behavioral changes.
| Issue/Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| No significant behavioral effect observed after this compound administration. | 1. Inappropriate Dosage: The dose may be too low to elicit a response. 2. Route of Administration: The chosen route (e.g., intraperitoneal) may not achieve sufficient brain penetration for the desired behavioral paradigm. 3. Timing of Administration: The time between drug administration and behavioral testing may not be optimal for reaching peak brain concentration. 4. Experimental Model Resistance: The specific animal strain or species may be less sensitive to NR2B antagonism. 5. Compound Stability: Improper storage or handling may have degraded the compound. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific behavioral assay. Doses ranging from 5-20 mg/kg (i.p.) have been shown to be effective in locomotor studies[1]. For intracerebral microinfusions, doses of 1.0-2.0 µ g/0.5 µl have been used[2]. 2. Consider Alternative Routes: For targeted effects, consider stereotaxic microinjection into the brain region of interest. 3. Optimize Timing: For intraperitoneal injections, a 30-minute pretreatment window is often used[3]. However, pharmacokinetic studies for your specific model are recommended. 4. Review Literature for Model Suitability: Consult literature for studies using this compound in your chosen animal model. 5. Ensure Proper Handling: Store this compound hydrochloride at room temperature in the continental US (may vary elsewhere) and protect from light and moisture[1]. Prepare fresh solutions for each experiment. |
| Unexplained Variability in Behavioral Responses. | 1. Off-Target Effects: this compound has been noted to have some affinity for sigma receptors, which could contribute to behavioral variability[4]. 2. Individual Animal Differences: Factors such as age, weight, and stress levels can influence drug metabolism and behavioral outcomes. 3. Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | 1. Control for Off-Target Effects: In some experimental designs, it may be possible to co-administer a selective sigma receptor antagonist to parse out NR2B-specific effects. However, this adds complexity and requires careful validation. 2. Standardize Animal Cohorts: Use animals of a consistent age and weight range. Acclimate animals to the housing and handling procedures to minimize stress. 3. Standardize Administration Technique: Ensure all experimenters are using a consistent and accurate injection technique. |
| Unexpected Sedation or Motor Impairment. | 1. High Dosage: The administered dose may be too high, leading to non-specific sedative effects. 2. Interaction with Other Compounds: If co-administered with other centrally acting agents, there may be synergistic sedative effects. | 1. Reduce Dosage: If sedation is observed, reduce the dose of this compound. 2. Conduct Control Experiments: Run control groups with this compound alone to assess its effects on general motor activity and sedation before combining it with other treatments. Open field tests can be used to quantify locomotor activity. |
| Difficulty Dissolving this compound. | 1. Incorrect Solvent: Using an inappropriate solvent can lead to poor solubility. | 1. Use Appropriate Solvents: this compound hydrochloride is soluble in sterile saline up to 10 mM. For stock solutions for electrophysiology, DMSO has been used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the NR2B (also known as GluN2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel involved in synaptic plasticity, learning, and memory. By blocking the NR2B subunit, this compound modulates the receptor's activity.
Q2: What are the expected behavioral effects of this compound in preclinical models of addiction?
A2: this compound has been shown to modulate the behavioral effects of drugs of abuse. For example:
-
Opioids: Intra-prelimbic cortex administration of this compound can potentiate the rewarding effects of a sub-threshold dose of morphine in a conditioned place preference (CPP) paradigm.
-
Psychostimulants: Intraperitoneal administration of this compound has been shown to reduce methamphetamine-induced locomotor activity. In cocaine self-administering rats, daily intraperitoneal injections of this compound (10 mg/kg) can normalize the AMPA:NMDA ratio in the bed nucleus of the stria terminalis.
Q3: Are there any known off-target effects of this compound?
A3: Yes, some studies suggest that this compound may have affinity for sigma receptors. Researchers should be aware of this potential for off-target effects when interpreting behavioral data, as sigma receptors themselves can influence a variety of behaviors.
Q4: What are typical dosages and routes of administration for this compound in behavioral studies?
A4: The dosage and route of administration depend on the specific research question and animal model.
-
Intraperitoneal (i.p.) injection: Doses in the range of 5-20 mg/kg have been used to assess effects on locomotor activity. A dose of 10 mg/kg has been used in cocaine self-administration studies in rats.
-
Intracerebral microinjection: For targeting specific brain regions like the prelimbic cortex, doses of 0.1-2.0 µg in a volume of 0.5 µl have been used in conditioned place preference studies.
Q5: How should I design a control group for my this compound experiment?
A5: A robust control group is essential for interpreting your results. Your experimental design should include:
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A vehicle control group that receives an injection of the solvent used to dissolve this compound.
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A baseline control group that does not receive any treatment to assess normal behavior in your paradigm.
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If investigating the effect of this compound on another drug's effect, a group that receives only this compound should be included to determine its independent effects on the measured behavior. For instance, studies have shown that intra-prelimbic cortex administration of this compound alone does not produce conditioned place preference or aversion.
Data Presentation
Table 1: Summary of Quantitative Behavioral Effects of this compound
| Behavioral Assay | Species | Route of Administration | Dose Range | Key Finding | Reference |
| Conditioned Place Preference (CPP) | Rat | Intra-prelimbic cortex (intra-PLC) | 0.1 - 2.0 µ g/0.5 µl | Dose-dependently potentiated morphine CPP at 1.0 and 2.0 µg doses. | |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Dose-dependently decreased methamphetamine-induced locomotor activity. | |
| Cocaine Self-Administration | Rat | Intraperitoneal (i.p.) | 10 mg/kg (daily for 6 days) | Reduced the AMPA to NMDA ratio in the bed nucleus of the stria terminalis. |
Experimental Protocols
Detailed Methodology for Conditioned Place Preference (CPP) with this compound
This protocol is adapted from studies investigating the effect of intra-prelimbic cortex administration of this compound on morphine reward.
1. Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.
2. Procedure:
- Pre-conditioning (Day 1): Allow rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
- Conditioning (Days 2-5):
- Drug Pairing: On alternating days, administer a sub-threshold dose of morphine (e.g., 0.05 mg/kg, i.p.) and immediately after, perform a bilateral microinjection of this compound (e.g., 1.0 or 2.0 µ g/0.5 µl) into the prelimbic cortex. Confine the rat to one of the outer chambers for 30 minutes. The drug-paired chamber should be counterbalanced across animals (i.e., for half the animals it is their initially preferred chamber, and for the other half, their non-preferred).
- Vehicle Pairing: On the other days, administer a vehicle injection (e.g., saline, i.p.) and a vehicle microinjection (e.g., artificial cerebrospinal fluid) into the prelimbic cortex and confine the rat to the opposite outer chamber for 30 minutes.
- Post-conditioning (Day 6): Place the rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.
3. Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a potentiation of the rewarding effect of morphine.
Detailed Methodology for Self-Administration with this compound
This protocol is based on studies examining the effects of systemic this compound on cocaine self-administration in rats.
1. Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous drug delivery.
2. Procedure:
- Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rats. Allow for a recovery period.
- Acquisition of Self-Administration: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions. A lever press on the active lever results in a drug infusion and presentation of the cue light, while a press on the inactive lever has no consequence.
- This compound Treatment: Once a stable baseline of cocaine intake is established, begin daily intraperitoneal injections of this compound (e.g., 10 mg/kg) or vehicle 30 minutes prior to the self-administration session for a predetermined number of days (e.g., 6 days).
- Data Collection: Record the number of active and inactive lever presses throughout all phases of the experiment.
3. Data Analysis: Compare the number of cocaine infusions between the this compound-treated group and the vehicle-treated group to determine the effect of NR2B antagonism on cocaine reinforcement.
Mandatory Visualization
Caption: NMDA Receptor Signaling and this compound Inhibition.
Caption: Conditioned Place Preference (CPP) Experimental Workflow.
References
Stability of Ro 04-5595 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and use of Ro 04-5595, a selective antagonist for GluN2B-containing NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: this compound hydrochloride is soluble in both water and DMSO.[1][2] For optimal stability, it is recommended to store the solid compound desiccated at 2-8°C.[3] Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q2: I observed precipitation in my this compound solution. What should I do?
A2: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the solution has been stored improperly. If precipitation is observed, gentle warming of the solution to 37°C and sonication can help redissolve the compound.[4] It is crucial to ensure the compound is fully dissolved before use in experiments. If the precipitate does not dissolve, it is recommended to prepare a fresh solution.
Q3: How stable is this compound in aqueous solution over time?
A3: Currently, there is a lack of publicly available quantitative data from formal stability studies, such as those using HPLC to track degradation over time. However, based on general laboratory practice for similar compounds, the stability of this compound in aqueous solutions is influenced by factors like pH, temperature, and buffer composition. For critical experiments, it is best practice to use freshly prepared solutions or solutions that have been stored appropriately at -20°C or -80°C for a limited time.
Q4: Can I use this compound in my cell culture medium?
A4: Yes, this compound can be used in cell culture experiments. When preparing the working solution, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the culture medium immediately before the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent solution concentration due to incomplete dissolution or degradation. | Ensure complete dissolution of this compound by gentle warming and sonication. Always use freshly prepared solutions or properly stored aliquots. |
| Loss of compound activity | Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). | Prepare fresh stock solutions and aliquot for single use. Store aliquots at -80°C for long-term stability. |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound in the final solution exceeds its aqueous solubility. | Review the final concentration and solubility limits. Consider using a co-solvent or adjusting the formulation if high concentrations are required. |
Data Presentation
Table 1: Solubility and Storage of this compound Hydrochloride
| Parameter | Value | Reference |
| Solubility in Water | Up to 15 mM | [1] |
| Solubility in DMSO | Up to 100 mM | |
| Storage of Solid | Desiccate at 2-8°C | |
| Storage of Stock Solution (Short-term) | -20°C (up to 1 month) | |
| Storage of Stock Solution (Long-term) | -80°C (up to 6 months) | |
| Shelf Life (Solid) | 1095 days |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound hydrochloride powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator
Procedure:
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Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 ml of a 10 mM stock solution, use 3.683 mg of this compound hydrochloride (Molecular Weight: 368.3 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
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Vortex the solution thoroughly to facilitate dissolution.
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If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
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Aliquot the stock solution into single-use sterile microcentrifuge tubes.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Protocol for Assessing Solution Stability (User-Defined)
Objective: To determine the stability of this compound in a specific experimental buffer over a defined period.
Methodology:
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Prepare a fresh solution of this compound in the desired buffer at the working concentration.
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Divide the solution into multiple aliquots. Store one aliquot at -80°C as a baseline control (T=0).
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Store the remaining aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
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At specified time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
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Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Compare the results to the T=0 control to determine the percentage of degradation over time.
Visualizations
Signaling Pathway of this compound Action
This compound is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, it inhibits the influx of Ca²⁺ into the postsynaptic neuron, thereby modulating downstream signaling cascades involved in synaptic plasticity.
Caption: Mechanism of this compound as a GluN2B antagonist.
Experimental Workflow for Solution Preparation and Use
This workflow outlines the key steps from receiving the solid compound to its application in an experiment.
Caption: Recommended workflow for handling this compound.
References
- 1. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 4. This compound hydrochloride | TargetMol [targetmol.com]
Technical Support Center: Ro 04-5595 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 04-5595 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this selective GluN2B subunit antagonist of the NMDA receptor.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during electrophysiology experiments with this compound in a question-and-answer format.
Q1: I am not seeing the expected reduction in my NMDA receptor-mediated currents after applying this compound. What could be the issue?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
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Drug Concentration and Preparation:
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Concentration: Ensure you are using an appropriate concentration of this compound. For significant antagonism of GluN2B-containing NMDA receptors, concentrations in the range of 10 µM are commonly used in brain slice electrophysiology.[1]
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Solubility: this compound has limited solubility in aqueous solutions but is soluble in DMSO.[2] Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your external recording solution. The final DMSO concentration should be kept low (ideally <0.1%) to avoid solvent effects on neuronal activity.
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Freshness of Solution: Prepare fresh working solutions of this compound for each experiment, as the stability of the compound in aqueous solutions over long periods may be limited.
-
-
Experimental Conditions:
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Subunit Composition: The lack of effect might indicate a low proportion of GluN2B-containing NMDA receptors in your preparation. The expression of NMDA receptor subunits can vary depending on the brain region, developmental stage, and experimental model.[1] Consider using a positive control with a known high expression of GluN2B subunits.
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Application Time: Ensure adequate time for the drug to perfuse the tissue and reach its target. A pre-incubation period of at least 10-15 minutes is recommended for brain slices.
-
-
Recording Quality:
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Signal-to-Noise Ratio: A small this compound-sensitive component might be obscured by a low signal-to-noise ratio. Optimize your recording conditions to maximize the amplitude of your NMDA receptor currents.
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Voltage Clamp: Ensure a good quality voltage clamp throughout the experiment. Poor voltage clamp can lead to inaccurate measurement of synaptic currents.
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Q2: My recordings become unstable after applying this compound dissolved in DMSO. How can I mitigate this?
A2: Instability in recordings after drug application is a common issue, often related to the vehicle (solvent) or drug precipitation.
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Minimize Final DMSO Concentration: As mentioned, keep the final concentration of DMSO in your recording solution as low as possible (ideally below 0.1%). High concentrations of DMSO can alter membrane properties and affect neuronal health.
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Vehicle Control: Always perform a vehicle control experiment by applying the same final concentration of DMSO without this compound to ensure that the observed effects are not due to the solvent itself.
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Solution Clarity: Visually inspect your final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the drug has come out of solution. Try preparing a fresh, more dilute stock solution or slightly increasing the final DMSO concentration (while remaining within safe limits).
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Perfusion System: Ensure your perfusion system is clean and free of contaminants that could be released upon switching solutions.
Q3: How do I interpret a partial blockade of NMDA receptor currents by this compound?
A3: A partial blockade is the expected outcome in many neuronal populations and can provide valuable information about the composition of synaptic NMDA receptors.
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Mixed Receptor Population: Most synapses express a mixed population of NMDA receptors containing different GluN2 subunits (e.g., GluN2A and GluN2B). This compound will only block the GluN2B-containing receptors, leaving the GluN2A component unaffected. The magnitude of the block, therefore, reflects the relative contribution of GluN2B subunits to the total NMDA receptor current.
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Extrasynaptic vs. Synaptic Receptors: GluN2B-containing receptors are often enriched at extrasynaptic sites. The contribution of synaptic versus extrasynaptic receptors to your recorded current will influence the degree of block by this compound.
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Developmental Changes: The expression of GluN2B subunits is developmentally regulated, with higher expression levels in younger animals. Be mindful of the age of your animals when interpreting your data.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is considered a selective GluN2B antagonist, like many pharmacological agents, the possibility of off-target effects should be considered, especially at higher concentrations. Some studies on related compounds suggest that some GluN2B antagonists may interact with sigma receptors. To confirm the specificity of the observed effects, consider using another structurally different GluN2B antagonist, such as ifenprodil, to see if it produces a similar effect.
Quantitative Data on this compound Effects
The following table summarizes key quantitative data on the effects of this compound from electrophysiology and binding studies.
| Parameter | Value | Experimental Preparation | Reference |
| EC50 (Calcium Influx) | 186 ± 32 nmol/L | Primary cultures of chicken embryo forebrain | [3] |
| NMDA-EPSC Amplitude Reduction | -21.4 ± 1.9% | Brain slices from control rats (10 µM this compound) | [1] |
| Effect on LTD | No effect on LTD induction in control rats | Brain slices from control rats | |
| Effect on LTD in Cocaine Model | Rescued LTD in slices from cocaine-maintaining rats | Brain slices from cocaine-maintaining rats | |
| Binding Affinity (Ki) | High affinity for the NR2B receptor | In vitro binding assays |
Experimental Protocols
Protocol for Isolating GluN2B-Mediated NMDA Receptor Currents in Brain Slices
This protocol outlines a typical whole-cell patch-clamp recording experiment to assess the contribution of GluN2B-containing NMDA receptors to synaptic currents using this compound.
1. Slice Preparation:
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Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
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Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
2. Solutions:
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aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
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Internal Solution (for whole-cell voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 QX-314, 4 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2-7.3 with CsOH, osmolarity 280-290 mOsm.
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Pharmacological Agents:
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Record NMDA receptor-mediated currents in the presence of an AMPA receptor antagonist (e.g., 10 µM CNQX or DNQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin).
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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3. Electrophysiological Recording:
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Perform whole-cell voltage-clamp recordings from visually identified neurons.
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Hold the membrane potential at +40 mV to relieve the voltage-dependent Mg2+ block of NMDA receptors.
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Evoke synaptic currents using a bipolar stimulating electrode placed in the vicinity of the recorded neuron.
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Establish a stable baseline recording of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) for at least 5-10 minutes.
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Bath-apply this compound at the desired final concentration (e.g., 10 µM) by diluting the DMSO stock into the aCSF. Ensure the final DMSO concentration is minimal.
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Record for another 15-20 minutes in the presence of this compound to observe the effect on the EPSC amplitude.
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A washout period with drug-free aCSF can be performed to check for reversibility of the effect.
4. Data Analysis:
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Measure the peak amplitude of the NMDA EPSCs before and after this compound application.
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Calculate the percentage of inhibition as: ((Amplitude_baseline - Amplitude_Ro045595) / Amplitude_baseline) * 100.
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Analyze other kinetic properties of the EPSCs, such as rise time and decay time constant, if desired.
Visualizations
Signaling Pathway of NMDA Receptor Activation
Caption: NMDA receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Patch-Clamp Recording with this compound
Caption: Workflow for a typical patch-clamp experiment using this compound.
References
- 1. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to GluN2B Antagonists: Ro 04-5595 versus Ifenprodil
For researchers and drug development professionals navigating the complex landscape of NMDA receptor pharmacology, the selection of an appropriate antagonist for the GluN2B subunit is a critical decision. This guide provides an objective, data-driven comparison of two prominent GluN2B antagonists: Ro 04-5595 and ifenprodil. By presenting their performance, supporting experimental data, and detailed methodologies, this document aims to facilitate an informed choice for specific research applications.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of this compound and ifenprodil, focusing on their binding affinity, potency, and selectivity for the GluN2B subunit of the NMDA receptor.
| Compound | Binding Affinity (Ki) | Assay Conditions | Reference |
| This compound | 31 nM | [3H]Ro 25-6981 binding in rat brain membranes | [1][2] |
| 2 nM | Relative to [3H]ifenprodil at GluN2B receptors in rat brain slices | [3][4] | |
| Ifenprodil | 24.8 nM | [3H]ifenprodil binding in native rat receptors | [5] |
| 33.5 nM | [3H]ifenprodil binding in recombinant human NR1a/NR2B receptors |
Table 1: Comparative Binding Affinity (Ki) for GluN2B
| Compound | Potency (IC50/EC50) | Assay Conditions | Reference |
| This compound | 186 ± 32 nM (EC50) | Inhibition of calcium influx in chicken embryo forebrain cultures | |
| Ifenprodil | 0.34 µM (IC50) | Inhibition of NMDA-induced currents in Xenopus oocytes expressing NR1A/NR2B receptors | |
| 100 ± 40 nM (EC50) | Inhibition of calcium influx in chicken embryo forebrain cultures | ||
| 130 - 340 nM (IC50) | High-affinity component of inhibition at physiological pH |
Table 2: Comparative Potency (IC50/EC50) for GluN2B
| Compound | Selectivity Profile | Reference |
| This compound | Selective for GluN2B-containing NMDA receptors. | |
| Ifenprodil | Over 200-fold selectivity for GluN2B over other GluN2 subunits. | |
| 400-fold lower affinity for NR1A/NR2A receptors (IC50 = 146 µM) compared to NR1A/NR2B receptors. | ||
| Also exhibits affinity for sigma (σ) receptors. |
Table 3: Selectivity Profile
Binding Site and Mechanism of Action
While both compounds are non-competitive antagonists of the GluN2B subunit, they are predicted to interact with distinct, albeit overlapping, binding sites on the amino-terminal domain (ATD) of the receptor.
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Ifenprodil binds at the interface between the GluN1 and GluN2B subunits.
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This compound is predicted to bind to the recently discovered EVT-101 binding site, which also lies at the GluN1/GluN2B interface but is spatially distinct from the primary ifenprodil binding pocket.
This difference in binding sites may account for variations in their pharmacological profiles and potential for off-target effects.
Pharmacokinetic Properties
Direct comparative pharmacokinetic studies are limited. However, available data suggests:
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This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good brain uptake and a washout over 90 minutes in PET imaging studies in rats.
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Ifenprodil is known to be readily inactivated by hepatic metabolism, which may limit its systemic exposure and in vivo efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of a test compound for the GluN2B receptor using a competitive binding assay with a radiolabeled ligand such as [3H]ifenprodil.
Materials:
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Rat cortical membranes (or cell lines expressing recombinant GluN2B receptors)
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[3H]ifenprodil (Radioligand)
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Unlabeled ifenprodil or other high-affinity ligand (for non-specific binding)
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Test compound (e.g., this compound)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Wash Buffer (ice-cold Assay Buffer)
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Glass fiber filters (e.g., GF/B or GF/C)
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Scintillation vials and cocktail
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Liquid scintillation counter
Procedure:
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Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
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Assay Setup: In a 96-well plate, set up triplicate wells for:
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Total Binding: Membrane preparation + [3H]ifenprodil + assay buffer.
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Non-specific Binding: Membrane preparation + [3H]ifenprodil + a saturating concentration of unlabeled ifenprodil.
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Competitive Binding: Membrane preparation + [3H]ifenprodil + serial dilutions of the test compound.
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-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of NMDA receptor-mediated currents in response to antagonist application.
Materials:
-
Cultured neurons or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-gluconate based)
-
Patch pipettes (3-7 MΩ resistance)
-
Micromanipulator and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
NMDA and glycine (agonists)
-
Test antagonist (this compound or ifenprodil)
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures. Place the preparation in the recording chamber and continuously perfuse with aCSF.
-
Cell Targeting: Identify a target neuron under a microscope.
-
Patching: Approach the neuron with a patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.
-
Recording: Clamp the cell at a holding potential of -70 mV.
-
Agonist Application: Apply a solution containing NMDA and glycine to evoke an inward current mediated by NMDA receptors.
-
Antagonist Application: After establishing a stable baseline response, co-apply the test antagonist with the agonists.
-
Data Acquisition: Record the currents before, during, and after antagonist application.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Workflow for whole-cell patch-clamp recording.
Signaling Pathway
Both this compound and ifenprodil act as negative allosteric modulators of the NMDA receptor, specifically targeting the GluN2B subunit. By binding to the ATD, they prevent the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This ultimately blocks downstream signaling cascades that are dependent on NMDA receptor activation.
NMDA receptor signaling and points of antagonism.
Conclusion
Both this compound and ifenprodil are potent and selective antagonists of the GluN2B subunit. This compound demonstrates high binding affinity, with some studies indicating a lower Ki value than ifenprodil. A key differentiator is their predicted binding sites, with this compound targeting the EVT-101 site. Furthermore, ifenprodil's known off-target affinity for sigma receptors and its rapid metabolism are important considerations for in vivo studies. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design, including the desired in vivo pharmacokinetic profile and the need to minimize potential off-target effects. This guide provides the foundational data and methodologies to aid researchers in making that critical selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A Review of Molecular Imaging of Glutamate Receptors [mdpi.com]
- 4. A Review of Molecular Imaging of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of NMDA Receptor Antagonists: Ro 04-5595 and Ro 25-6981
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, Ro 04-5595 and Ro 25-6981. Both compounds are known for their specificity towards the GluN2B subunit, a critical component of the NMDA receptor complex involved in numerous physiological and pathological processes in the central nervous system. This document summarizes their binding affinities, functional activities, and the experimental protocols used to determine these characteristics, offering a valuable resource for researchers in neuroscience and drug development.
Data Presentation
The following tables summarize the quantitative data available for this compound and Ro 25-6981, highlighting their selectivity for the GluN2B subunit of the NMDA receptor.
Table 1: Binding Affinity and Potency
| Compound | Parameter | Value | Receptor/Assay Condition | Reference |
| This compound | Kᵢ | 31 nM | GluN2B-containing NMDA receptors | |
| EC₅₀ | 186 ± 32 nM | Inhibition of calcium influx in primary cultures of chicken embryo forebrain cells | [1][2] | |
| Ro 25-6981 | Kᵢ | ~3 nM (Kᴅ) | Rat brain membranes ([³H]Ro 25-6981 binding) | [3] |
| IC₅₀ | 0.009 µM (9 nM) | Cloned NR1C/NR2B receptors expressed in Xenopus oocytes | [4] | |
| IC₅₀ | 52 µM | Cloned NR1C/NR2A receptors expressed in Xenopus oocytes | ||
| IC₅₀ | 0.003 µM (3 nM) | High-affinity site in ³H-MK-801 binding to rat forebrain membranes |
Table 2: Selectivity Profile
| Compound | Selectivity Ratio (NR2A IC₅₀ / NR2B IC₅₀) | Notes | Reference |
| This compound | Not explicitly quantified in the provided search results, but described as a selective antagonist for GluN2B. | Affinity is reported to be less than Ro 25-6981 and comparable to ifenprodil. | |
| Ro 25-6981 | >5000-fold | Highly selective for GluN2B over GluN2A. |
Table 3: Functional Activity
| Compound | Functional Effect | IC₅₀ / Effective Concentration | Experimental Model | Reference |
| This compound | Blockade of NMDA-evoked currents | 10 µM reduced NMDA-EPSC amplitude in control rats | Electrophysiology in the oval bed nucleus of the stria terminalis | |
| Ro 25-6981 | Neuroprotection against glutamate toxicity | 0.4 µM | Cultured cortical neurons | |
| Neuroprotection against oxygen-glucose deprivation | 0.04 µM | Cultured cortical neurons |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ or Kᴅ) of the compounds for the NMDA receptor.
General Protocol:
-
Membrane Preparation: Rat forebrain tissue is homogenized in an ice-cold buffer and centrifuged to isolate the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]MK-801 or [³H]Ro 25-6981) and varying concentrations of the unlabeled competitor compound (this compound or Ro 25-6981).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recording in Xenopus Oocytes
Objective: To determine the potency (IC₅₀) of the compounds in blocking NMDA receptor-mediated currents.
General Protocol:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding specific NMDA receptor subunits (e.g., NR1C and NR2A or NR2B).
-
Two-Electrode Voltage Clamp: After a few days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
NMDA Receptor Activation: The oocytes are perfused with a solution containing NMDA and glycine to activate the expressed NMDA receptors, and the resulting inward current is measured.
-
Antagonist Application: The antagonist (this compound or Ro 25-6981) is applied at various concentrations, and the inhibition of the NMDA-induced current is recorded.
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC₅₀ value is determined.
Calcium Influx Assay
Objective: To measure the functional inhibition of NMDA receptor-mediated calcium influx by the antagonists.
General Protocol:
-
Cell Culture: Primary cultures of neurons (e.g., from chicken embryo forebrain) are prepared and maintained in appropriate culture conditions.
-
Loading with Calcium Indicator: The cultured neurons are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence imaging system.
-
NMDA Receptor Stimulation and Antagonist Application: The cells are stimulated with NMDA and glycine in the presence of varying concentrations of the antagonist (this compound or Ro 25-6981).
-
Measurement of Calcium Response: The change in intracellular calcium concentration upon stimulation is recorded.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the NMDA-induced calcium signal. The EC₅₀ value is determined from the concentration-response curve.
Mandatory Visualization
Below are diagrams illustrating the NMDA receptor signaling pathway, the experimental workflow for a competitive radioligand binding assay, and the logical relationship of NMDA receptor antagonism.
Caption: NMDA Receptor Signaling Pathway and Antagonism.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMDA Receptor Antagonists: Ro 04-5595 vs. MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Ro 04-5595 and MK-801 (Dizocilpine). By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, NMDA receptor antagonists are valuable tools in neuroscience research and potential therapeutic agents.
This compound is a selective antagonist for the GluN2B (formerly NR2B) subunit of the NMDA receptor.[3][4][5] This selectivity offers the potential for more targeted pharmacological interventions with potentially fewer side effects compared to non-selective antagonists.
MK-801 (Dizocilpine) is a potent, non-competitive NMDA receptor antagonist that acts as an open-channel blocker, binding within the ion channel pore. It has been extensively studied for its neuroprotective effects but is also known for its psychotomimetic side effects, which have limited its clinical utility.
This guide will delve into a direct comparison of these two compounds, focusing on their binding affinity, potency, in vivo effects, and the experimental protocols used to determine these properties.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and MK-801, compiled from various experimental studies. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical conditions.
| Parameter | This compound | MK-801 (Dizocilpine) | Reference |
| Binding Affinity (Ki) | 31 nM (for GluN2B) | 37.2 nM | |
| IC50 (Calcium Influx Assay) | 186 ± 32 nM | ~90% inhibition at 10 µM | |
| Mechanism of Action | Selective, allosteric antagonist at the GluN2B subunit | Non-competitive, open-channel blocker | |
| Receptor Subunit Selectivity | High selectivity for GluN2B-containing NMDA receptors | Non-selective, blocks all NMDA receptor subtypes |
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | MK-801 (Dizocilpine) | Reference |
| Effect on Locomotor Activity | Dose-dependently decreases methamphetamine-induced hyperlocomotion (5-20 mg/kg, i.p.) | Dose-dependent increase in locomotor activity at lower doses (0.1-0.5 mg/kg, i.p.); induces stereotypy and ataxia at higher doses | |
| Effect on Learning and Memory | Can rescue synaptic plasticity deficits in a cocaine self-administration model (10 mg/kg, i.p.) | Impairs spatial learning and memory in the Morris water maze (0.05-0.2 mg/kg, i.p.) | |
| Neuroprotective Effects | Not extensively documented in publicly available literature. | Demonstrates neuroprotective effects in models of ischemia and traumatic brain injury. | |
| Psychotomimetic Effects | Less characterized, but selectivity for GluN2B may reduce such effects. | Induces schizophrenia-like symptoms in rodents. |
Table 2: In Vivo Effects
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the NMDA receptor.
Protocol:
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Contains membrane preparation, a specific radioligand (e.g., [³H]MK-801), and assay buffer.
-
Non-specific Binding: Contains the same components as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., unlabeled MK-801) to saturate the specific binding sites.
-
Displacement: Contains membrane preparation, radioligand, and varying concentrations of the test compound (this compound or MK-801).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression of the displacement curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of antagonists on NMDA receptor-mediated currents in neurons.
Protocol:
-
Slice Preparation: Brain slices (e.g., from the hippocampus or cortex) are prepared from rodents and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Whole-cell patch-clamp recordings are obtained from individual neurons. The neuron is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMDA Current Isolation: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA and GABA receptors with their respective antagonists (e.g., CNQX and picrotoxin).
-
Drug Application: A baseline of NMDA-EPSCs is recorded. The antagonist (this compound or MK-801) is then bath-applied at a known concentration.
-
Data Acquisition and Analysis: The amplitude and kinetics of the NMDA-EPSCs are recorded before and after drug application. The percentage of inhibition of the current by the antagonist is calculated. For non-competitive, open-channel blockers like MK-801, the rate of block can also be assessed.
Locomotor Activity Test
Objective: To assess the effect of the antagonists on spontaneous motor activity.
Protocol:
-
Apparatus: An open-field arena, typically a square or circular enclosure with video tracking capabilities.
-
Acclimation: Animals (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Animals are administered the test compound (this compound, MK-801, or vehicle) via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, the animal is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 30-60 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: The data is analyzed to compare the effects of the different treatment groups on locomotor activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: NMDA Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Behavioral Testing Workflow.
Conclusion
This compound and MK-801 represent two distinct classes of NMDA receptor antagonists with different mechanisms of action and selectivity profiles. This compound, with its selectivity for the GluN2B subunit, offers a more targeted approach for investigating the specific roles of this subunit in various physiological and pathological processes. In contrast, MK-801, as a potent, non-selective channel blocker, provides a tool for studying the global effects of NMDA receptor antagonism.
The choice between these two compounds will ultimately depend on the specific research question. For studies aiming to dissect the roles of GluN2B-containing NMDA receptors, this compound is the more appropriate tool. For investigations requiring broad and potent NMDA receptor blockade, MK-801 remains a relevant, albeit less specific, option. Researchers should carefully consider the quantitative data, experimental protocols, and the distinct pharmacological profiles presented in this guide to select the most suitable antagonist for their studies. The provided methodologies and diagrams are intended to facilitate the design and interpretation of future experiments in the field of NMDA receptor pharmacology.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. queensu.ca [queensu.ca]
- 3. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Ro 04-5595 in Blocking GluN2B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with other commonly used GluN2B antagonists. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview of its efficacy and performance.
Quantitative Comparison of GluN2B Antagonists
The following table summarizes the binding affinity (Ki) and potency (IC50/EC50) of this compound and its alternatives in inhibiting GluN2B-containing NMDA receptors. Lower values indicate higher affinity or potency.
| Compound | Ki (nM) | IC50/EC50 (nM) | Selectivity Profile |
| This compound | 2[1], 31[2][3] | 186 ± 32[4][5] | Selective for GluN2B |
| Ro 25-6981 | - | 9 | >5000-fold selective for GluN2B over GluN2A |
| Ifenprodil | - | 100 ± 40, 150 | >200-fold selective for GluN2B |
| CP-101,606 | - | 11 | Highly selective for GluN2B |
| EVT-101 | - | 12, 22 ± 8 | Selective for GluN2B |
Signaling Pathway and Mechanism of Action
This compound and other similar antagonists are non-competitive antagonists that bind to a site on the GluN2B subunit of the NMDA receptor, distinct from the glutamate or glycine binding sites. This binding allosterically modulates the receptor, preventing ion channel opening and the subsequent influx of Ca2+, which is a key event in excitatory neurotransmission.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the efficacy of GluN2B antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the GluN2B receptor.
Protocol:
-
Membrane Preparation: Homogenize rat forebrain tissue, which is rich in GluN2B receptors, in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled GluN2B-selective antagonist (e.g., [3H]Ro 25-6981) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined and used to calculate the binding affinity (Ki).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the effect of a compound on the ion channel function of the NMDA receptor expressed in Xenopus oocytes.
References
- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 2. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
A Researcher's Guide to In Vivo Control Experiments for the GluN2B Antagonist Ro 04-5595
An objective comparison of in vivo experimental designs and control methodologies for studies utilizing Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and drug development professionals designing in vivo studies to investigate the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.
Comparison of this compound with Alternative GluN2B Antagonists
The selection of an appropriate antagonist is a critical step in experimental design. This compound offers good selectivity for the GluN2B subunit.[1] However, its performance should be considered in the context of other available antagonists.
| Compound | Selectivity | Common In Vivo Dose (Rodent) | Key Characteristics & Considerations |
| This compound | GluN2B-selective antagonist (Ki: 31 nM)[1] | 3-30 mg/kg (i.p.); 0.1–2.0 μ g/0.5 μl (intracerebral) | Soluble in sterile saline, making it suitable for intraperitoneal injections. Used in studies of drug-seeking behavior and synaptic plasticity. |
| Ifenprodil | GluN2B-selective antagonist | 3 µM (intracerebral) | A well-characterized GluN2B antagonist, often used as a reference compound. |
| Ro 25-6981 | Potent and selective NR2B antagonist | Varies by study; often used in vitro or for local microinjections. | High affinity for NR2B-containing receptors, making it a valuable tool for in vitro binding assays and autoradiography. May have limited blood-brain barrier penetration for systemic administration in some paradigms. |
| CP-101,606 | NR2B-selective antagonist | Varies by study | Has been shown to have in vivo efficacy in various models. |
Essential Control Experiments for In Vivo Studies with this compound
Proper controls are fundamental to attributing observed effects specifically to the action of this compound on GluN2B receptors.
| Control Type | Purpose | Experimental Design & Considerations |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound and the injection procedure itself. | A separate group of animals receives an injection of the vehicle (e.g., sterile saline) following the same route and volume of administration as the this compound treated group. |
| Behavioral Control (No Drug) | To establish baseline behavior in the absence of any pharmacological intervention. | A group of animals undergoes the same behavioral testing procedures without receiving any injection. This helps to assess the impact of the experimental procedures themselves on behavior. |
| Positive Control (Alternative Antagonist) | To compare the effects of this compound with another known GluN2B antagonist. | A separate group of animals is treated with a compound like ifenprodil or Ro 25-6981. This helps to confirm that the observed effects are characteristic of GluN2B blockade. |
| Dose-Response Assessment | To determine the effective dose range of this compound and to rule out non-specific effects at high concentrations. | Multiple groups of animals are treated with a range of this compound doses. This allows for the determination of the minimal effective dose and can reveal a dose-dependent relationship. |
| Control for Motivational Effects | To ensure that this compound itself does not produce rewarding or aversive effects that could confound behavioral readouts. | In paradigms like conditioned place preference, a control experiment is performed where animals are conditioned with this compound versus vehicle to see if the drug itself induces a preference or aversion for the paired environment. |
Experimental Data Summary
The following tables summarize quantitative data from published in vivo studies using this compound.
Table 1: Effect of this compound on Methamphetamine-Induced Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled, arbitrary units) |
| Saline + Saline | - | ~1000 |
| Saline + Methamphetamine | 2 | ~7000 |
| This compound + Methamphetamine | 3 | ~5500 |
| This compound + Methamphetamine | 10 | ~3500 |
| This compound + Methamphetamine | 30 | ~2000 |
Data adapted from Li MH, et al. (2017). This compound was administered 30 minutes before methamphetamine.
Table 2: Effect of In Vivo this compound Treatment on AMPA/NMDA Ratio in the Oval Bed Nucleus of the Stria Terminalis (ovBNST) of Rats Self-Administering Cocaine
| Treatment Group | AMPA/NMDA Ratio |
| Sucrose Self-Administration + Saline | ~1.5 |
| Sucrose Self-Administration + this compound (10 mg/kg, i.p.) | ~1.5 |
| Cocaine Self-Administration + Saline | ~2.5 |
| Cocaine Self-Administration + this compound (10 mg/kg, i.p.) | ~1.5* |
*Indicates a significant reduction compared to the cocaine + saline group. Data adapted from deBacker J, et al. (2015).
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Conditioned Place Preference (CPP)
Objective: To assess the effect of this compound on the rewarding properties of a substance (e.g., morphine).
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two conditioning chambers.
-
This compound
-
Drug of interest (e.g., morphine)
-
Vehicle (e.g., sterile saline)
-
Animal subjects (e.g., rats)
Procedure:
-
Pre-Conditioning (Baseline Preference): On Day 1, allow each animal to freely explore all three chambers of the apparatus for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 6-8 days and consists of alternating conditioning sessions.
-
Drug Pairing: On specified days, administer the drug of interest (e.g., morphine) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30-45 minutes). The non-preferred chamber from the pre-conditioning phase is often chosen for drug pairing to avoid ceiling effects.
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite conditioning chamber for the same duration.
-
This compound Administration: To test the effect of this compound, administer it (e.g., via intra-prelimbic cortex microinfusion) a short period (e.g., 10 minutes) before the administration of the drug of interest during the drug pairing sessions.
-
-
Post-Conditioning (Test): On the day after the final conditioning session, allow the animals to freely explore all three chambers in a drug-free state for the same duration as the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. Compare the preference scores between the group that received the drug of interest alone and the group that received this compound prior to the drug.
Control Experiments:
-
A control group should receive vehicle instead of this compound before the drug of interest.
-
A separate control experiment should be conducted to ensure this compound itself does not induce a place preference or aversion by conditioning one chamber with this compound and the other with vehicle.
Protocol 2: In Vivo Electrophysiology (Whole-Cell Patch-Clamp Recording)
Objective: To measure the effect of in vivo this compound administration on synaptic currents (e.g., AMPA/NMDA ratio) in specific brain regions.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Animal subjects (e.g., rats) that have undergone a specific behavioral paradigm (e.g., cocaine self-administration).
-
Vibratome for brain slicing.
-
Artificial cerebrospinal fluid (aCSF).
-
Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.
-
Glass pipettes for patch-clamp recording.
Procedure:
-
In Vivo Treatment: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the animals daily for a set period (e.g., 6 consecutive days) during the behavioral paradigm.
-
Brain Slice Preparation: Approximately 20-24 hours after the final treatment, anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) of the region of interest (e.g., ovBNST) using a vibratome.
-
Recording: Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from neurons in the target region.
-
Synaptic Current Measurement:
-
To measure the AMPA/NMDA ratio, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
-
Evoke synaptic currents by stimulating afferent fibers.
-
Measure the peak amplitude of the early AMPA receptor-mediated component and the amplitude of the later NMDA receptor-mediated component (e.g., at 50 ms after the stimulus artifact).
-
Calculate the ratio of the AMPA peak amplitude to the NMDA current amplitude.
-
-
Data Analysis: Compare the AMPA/NMDA ratios between animals treated with this compound and those treated with vehicle.
Control Experiments:
-
A control group of animals should undergo the same behavioral paradigm and receive vehicle injections instead of this compound.
-
In a subset of recordings, bath-apply a non-selective NMDA receptor antagonist (e.g., AP5) to confirm the identity of the NMDA receptor-mediated current.
Visualizing Experimental Logic and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway of this compound action at the NMDA receptor.
References
Comparative Analysis of Ro 04-5595 Binding at the NMDA Receptor NR2B Subunit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 04-5595 in binding competition assays with other ligands targeting the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subunit. The data presented herein is collated from various preclinical studies to offer an objective overview of the compound's binding affinity and profile.
Introduction to this compound
This compound is a selective antagonist of the NMDA receptor, exhibiting specific activity against the NR2B subunit.[1][2][3] Structurally, it is a tetrahydroisoquinoline derivative.[4] Its selective antagonism for the GluN2B subunit makes it a valuable tool in neuroscience research to investigate the physiological and pathological roles of NR2B-containing NMDA receptors.
Competitive Binding Profile of this compound
Radioligand binding competition assays are instrumental in determining the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. In studies involving the NR2B subunit, this compound has been utilized both as a competitor and as a tool to define non-specific binding.
A frequently cited rank order of binding affinity at the NR2B subunit, determined through competition assays using [3H]Ro 25-6981 as the radioligand and this compound to define specific binding, is as follows:
Ro 25-6981 > CP-101,606 > this compound = Ifenprodil >> Eliprodil > Haloperidol > Spermine > Spermidine > MgCl2 > CaCl2 [5]
This demonstrates that while Ro 25-6981 and CP-101,606 have a higher affinity for the NR2B subunit, this compound's affinity is comparable to that of ifenprodil, another well-characterized NR2B antagonist.
Quantitative Binding Affinity Data
The following table summarizes the key quantitative data for this compound and its competitors at the NMDA NR2B receptor.
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | Ki | 31 nM | Recombinant hNR1a/NR2B | - | |
| EC50 | 186 ± 32 nM | Chicken Embryo Forebrain | - | ||
| Ki | 2 nM | Rat Brain Slices | [3H]Ifenprodil | ||
| Ifenprodil | IC50 | 0.34 µM | Recombinant NR1A/NR2B | - | |
| CP-101,606 | - | Higher affinity than this compound | Rat Brain Membranes | [3H]Ro 25-6981 | |
| Ro 25-6981 | - | Highest affinity | Rat Brain Membranes | [3H]Ro 25-6981 |
Experimental Protocols
Radioligand Binding Competition Assay (General Protocol)
This protocol outlines the general steps for a competitive binding assay to determine the affinity of test ligands for the NMDA NR2B receptor, adapted from methodologies where this compound was evaluated.
1. Membrane Preparation:
-
Fresh or frozen brain tissue (e.g., rat cerebral cortex, which is rich in NR2B subunits) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay). Aliquots are stored at -80°C until use.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand (e.g., [3H]Ro 25-6981 or [3H]ifenprodil).
-
The prepared brain membranes.
-
A range of concentrations of the unlabeled competitor ligand (e.g., this compound, ifenprodil, etc.).
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 10 µM this compound) to saturate all specific binding sites.
-
The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Quantification and Data Analysis:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve using non-linear regression analysis.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow of a radioligand binding competition assay.
NMDA NR2B Receptor Signaling Pathway and Antagonism
Caption: Simplified NMDA NR2B receptor signaling and antagonism.
References
In Silico Modeling of Ro 04-5595 Binding to the NMDA Receptor: A Comparative Guide
This guide provides a comprehensive comparison of in silico modeling data for Ro 04-5595 binding to the N-methyl-D-aspartate (NMDA) receptor, alongside other notable allosteric modulators. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and computational processes.
Comparative Analysis of NMDA Receptor Allosteric Modulators
The NMDA receptor, a crucial component in excitatory neurotransmission and synaptic plasticity, is a significant target for therapeutic intervention in a variety of neurological disorders.[1][2][3][4] Allosteric modulation of the NMDA receptor offers a promising therapeutic strategy, potentially providing enhanced subtype-selectivity and minimizing off-target effects compared to agonists or channel blockers.[2] this compound is a selective negative allosteric modulator (NAM) that targets the GluN2B subunit of the NMDA receptor. This guide focuses on the in silico characterization of this compound's binding and compares it with other well-known GluN2B-selective antagonists.
The following table summarizes the binding affinities of this compound and its alternatives, primarily focusing on their potency in inhibiting NMDA receptor function.
| Compound | Target | Assay Type | Measured Value (EC50/IC50/Ki) | Species | Reference |
| This compound | GluN2B-containing NMDA Receptors | Calcium Influx Inhibition | 186 ± 32 nmol/L (EC50) | Chicken | |
| GluN2B Receptors | Radioligand Binding ([3H]ifenprodil displacement) | 2 nM (Ki) | Rat | ||
| EVT-101 | GluN2B-containing NMDA Receptors | Calcium Influx Inhibition | 22 ± 8 nmol/L (EC50) | Chicken | |
| Ro 25-6981 | GluN2B-containing NMDA Receptors | Calcium Influx Inhibition | 60 ± 30 nmol/L (EC50) | Chicken | |
| Ifenprodil | GluN2B-containing NMDA Receptors | Calcium Influx Inhibition | 100 ± 40 nmol/L (EC50) | Chicken | |
| Eliprodil | GluN2B-containing NMDA Receptors | Calcium Influx Inhibition | 1300 ± 700 nmol/L (EC50) | Chicken |
Experimental Protocols
The experimental data presented in this guide are derived from established methodologies designed to characterize the interaction of compounds with the NMDA receptor.
Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon activation.
-
Cell Culture: Primary cultures of chicken embryo forebrain neurons, which express native GluN2B-containing NMDA receptors, are prepared.
-
Fluorescent Dye Loading: The cultured neurons are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., this compound, EVT-101) in a twofold dilution series.
-
NMDA Receptor Activation: Calcium influx is induced by the application of NMDA and glycine (e.g., 200 µM and 100 µM, respectively).
-
Data Acquisition: The intracellular calcium levels are measured by monitoring the change in the 340/380 nm emission ratio of the Fura-2 dye.
-
Data Analysis: The change in the emission ratio, representing the rise in intracellular Ca2+, is calculated by subtracting the initial calcium level from the NMDA-stimulated response. Inhibition curves are generated from the dose-response experiments to determine the EC50 value for each compound.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Brain tissue from the appropriate species (e.g., rat) is homogenized, and the cell membranes containing the NMDA receptors are isolated through centrifugation.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the target site (e.g., [3H]Ro 25-6981 for the GluN2B subunit) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki value (inhibitory constant) of the test compound can be calculated.
In Silico Modeling Workflow
In silico modeling, including molecular docking and molecular dynamics simulations, provides critical insights into the binding mode and interactions of ligands with their target receptors at an atomic level.
Caption: Workflow for in silico modeling of ligand binding to the NMDA receptor.
In silico studies have predicted that this compound binds to the recently identified EVT-101 binding site at the interface of the GluN1 and GluN2B amino-terminal domains, rather than the classical ifenprodil-binding site. Molecular docking followed by molecular dynamics simulations and MM-GBSA calculations suggested a more favorable binding energy for this compound in the EVT-101 pocket compared to the ifenprodil pocket. These computational models are instrumental in explaining the differences in potency among various allosteric modulators and in guiding the design of new, more selective compounds.
NMDA Receptor Signaling Pathway and Allosteric Modulation
The NMDA receptor is a heterotetrameric ion channel composed of two GluN1 and two GluN2 subunits. For the channel to open, both glutamate must bind to the GluN2 subunit and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunit. The binding of allosteric modulators, such as this compound, to sites distinct from the agonist binding sites can either enhance or inhibit receptor function.
Caption: Allosteric modulation of the NMDA receptor signaling pathway by this compound.
This compound, by binding to an allosteric site on the GluN2B subunit, negatively modulates the receptor, leading to a decrease in the probability of channel opening and subsequent calcium influx. This mechanism of action is distinct from competitive antagonists that block the glutamate or glycine binding sites directly. The development of such allosteric modulators is a key area of research for treating conditions associated with NMDA receptor dysfunction.
References
- 1. allosteric-modulators-of-nmda-receptors-multiple-sites-and-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ro 04-5595 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with genetic models targeting the Grin2b gene. By examining both pharmacological blockade and genetic manipulation, this guide offers a robust cross-validation of the role of the GluN2B subunit in various physiological and pathological processes. The data presented herein is supported by experimental findings from peer-reviewed studies and is intended to aid researchers in designing and interpreting experiments aimed at understanding NMDA receptor function.
Comparative Analysis of this compound and Genetic Models
The following tables summarize the quantitative effects of this compound and its alternatives in wild-type animals, and compare these effects to those observed in genetic models with altered GluN2B function.
Table 1: Behavioral Effects of GluN2B Antagonism vs. Genetic Deletion
| Behavioral Test | Pharmacological Agent (Dose) | Animal Model | Observed Effect | Genetic Model | Observed Effect in Genetic Model |
| Forced Swim Test (Immobility) | Ro 25-6981 (10 mg/kg, i.p.) | C57BL/6J Mice | Reduced immobility (antidepressant-like effect)[1] | GluN2B Knockout (cortex and dorsal CA1) | No difference from controls in single trial[1] |
| Locomotor Activity | This compound (5, 10, 20 mg/kg, i.p.) | MA-treated Mice | No impact on basal locomotor activity[2] | GluN2B Knockout (forebrain pyramidal neurons) | Reduced anxiety-like behavior[1] |
| Cocaine Self-Administration (AMPA/NMDA ratio) | This compound (10 mg/kg, i.p.) | Cocaine Self-Administering Rats | Significantly reduced AMPA/NMDA ratio[3] | Not Directly Tested | Not Applicable |
| Attentional Set-Shifting Task | Ro 25-6981 (systemic) | Mice | Improved set-shifting performance | Corticohippocampal GluN2B Knockout | Impaired ability to form an attentional set |
Table 2: Electrophysiological Effects of GluN2B Antagonism vs. Genetic Deletion
| Electrophysiological Measure | Pharmacological Agent (Concentration) | Brain Region/Cell Type | Observed Effect | Genetic Model | Observed Effect in Genetic Model |
| Long-Term Potentiation (LTP) | This compound (5 µM) | Cerebellar Stellate Cells (in GluN2D KO mice) | Abolished I-LTP | GluN2D Knockout Mice | Prolonged stimulation rescued I-LTP |
| Long-Term Depression (LTD) | This compound (10 µM) or Ifenprodil (3 µM) | ovBNST of Cocaine-Administering Rats | Rescued LTD | Not Directly Tested | Not Applicable |
| NMDA Receptor-mediated EPSCs | This compound (10 µM) | ovBNST of Control Rats | Reduced NMDA-EPSC amplitude | Not Directly Tested | Not Applicable |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Behavioral Testing in Mice
Forced Swim Test:
-
Apparatus: A cylindrical glass container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are placed in the cylinder for a 6-minute session. The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the test.
-
Drug Administration: Ro 25-6981 (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
Locomotor Activity:
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
-
Procedure: Mice are placed in the center of the arena and their activity is recorded for a specified duration (e.g., 60 minutes).
-
Drug Administration: this compound (5, 10, or 20 mg/kg) or saline is administered i.p. 30 minutes before placing the animals in the arena.
Electrophysiology in Brain Slices
Preparation of Brain Slices:
-
Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., cerebellum, bed nucleus of the stria terminalis) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recordings:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using infrared differential interference contrast microscopy.
-
Patch pipettes (3-5 MΩ) are filled with an internal solution containing appropriate salts and buffers.
-
Synaptic responses are evoked by electrical stimulation of afferent fibers. NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated.
-
Drug Application: this compound or other antagonists are bath-applied at the desired concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1. Simplified signaling pathway of NMDA receptor activation and its blockade by this compound.
References
- 1. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of [11C]Ro 04-5595 as a PET Tracer for GluN2B Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of the positron emission tomography (PET) tracer, [11C]Ro 04-5595, for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Its performance is objectively compared with alternative tracers, supported by experimental data, to aid researchers in the selection of the most suitable imaging agent for their preclinical and clinical studies.
Introduction to [11C]this compound
[11C]this compound is a subtype-selective antagonist targeting the GluN2B subunit of the NMDA receptor.[1][2] The GluN2B subunit is implicated in various neurological and psychiatric disorders, making it a crucial target for drug development and in-vivo imaging. An effective PET tracer for GluN2B would enable the non-invasive quantification of receptor density and occupancy, facilitating a deeper understanding of disease mechanisms and the development of novel therapeutics.
Performance Evaluation of [11C]this compound
In-Vitro Specificity
[11C]this compound demonstrates high affinity and specificity for GluN2B receptors in in-vitro studies. Autoradiography on rat brain slices has shown strong and specific binding in GluN2B-rich regions such as the cortex and hippocampus, with low binding in the cerebellum, a region with low NR2B concentration.[1] The tracer exhibits a high binding affinity with a reported Ki of 2 nM.[1][3]
In-Vivo Performance
Despite its promising in-vitro profile, the in-vivo performance of [11C]this compound in rats has shown limitations. PET studies have indicated rapid brain uptake followed by a swift washout, achieving a peak standardized uptake value (SUV) of approximately 0.7. This pharmacokinetic profile has been interpreted as not being indicative of significant specific binding in the living brain. To date, detailed quantitative in-vivo metrics such as binding potential (BPnd) or specific-to-non-specific binding ratios from dedicated blocking studies for [11C]this compound have not been published, which hinders a direct quantitative comparison with other tracers.
Comparison with Alternative GluN2B PET Tracers
Several alternative PET tracers have been developed and evaluated for imaging the GluN2B subunit. This section compares [11C]this compound with three such alternatives: (R)-[11C]NR2B-Me, (R)-[18F]OF-Me-NB1, and (S)-[18F]OF-NB1.
Quantitative Data Summary
The following tables summarize the available quantitative data for [11C]this compound and its alternatives.
Table 1: In-Vitro Binding and Radiosynthesis Properties
| Tracer | Target | Binding Affinity (Ki/KD, nM) | Radiochemical Yield (%) | Molar Activity (GBq/µmol) |
| [11C]this compound | GluN2B | 2 (Ki) | 13 ± 3 | 12-43 MBq/nmol |
| (R)-[11C]NR2B-Me | GluN2B | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| (R)-[18F]OF-Me-NB1 | GluN2B | 10.4 ± 4.7 (KD) | Good | 88-228 |
| (S)-[18F]OF-NB1 | GluN2B | 10.4 ± 3.9 (KD) | Good | 88-228 |
Table 2: In-Vivo Performance in Non-Human Primates
| Tracer | Brain Uptake (SUV) | Volume of Distribution (VT, mL/cm³) | Binding Potential (BPND) | Receptor Occupancy |
| [11C]this compound | ~0.7 (rats) | Not available | Not available | Not available |
| (R)-[11C]NR2B-Me | Good | 20-40 | 2-3 | >68% blockade |
| (R)-[18F]OF-Me-NB1 | Good | 8-16 | 0.5-1 | >68% blockade |
| (S)-[18F]OF-NB1 | Good | 15-35 | 2-3 | >68% blockade |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically performed via N-methylation of the desmethyl precursor, N-desmethyl-Ro-04-5595. The process involves reacting the precursor with [11C]iodomethane in dimethylformamide (DMF) at 40°C for 1 minute, utilizing the captive solvent method.
In-Vitro Autoradiography
For in-vitro autoradiography, rodent brain sections are incubated with the radiotracer. To determine specific binding, parallel sections are incubated with the radiotracer in the presence of a high concentration of a competing antagonist (e.g., unlabeled this compound or another selective GluN2B antagonist). The distribution and density of the radiotracer binding are then visualized and quantified using a phosphor imager.
In-Vivo PET Imaging in Rodents
For in-vivo PET studies, the radiotracer is administered intravenously to the animal model (e.g., rats). Dynamic PET scans are acquired over a specified period (e.g., 90 minutes) to measure the tracer's uptake and kinetics in the brain. Anesthesia is typically used to minimize motion artifacts. To assess specificity, blocking studies can be performed where a separate cohort of animals is pre-treated with a non-radioactive GluN2B antagonist before the tracer injection. A reduction in tracer uptake in target regions compared to baseline scans indicates specific binding.
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the NMDA receptor, highlighting the role of the GluN2B subunit.
Caption: NMDA Receptor Activation and Downstream Signaling.
Experimental Workflow for PET Tracer Evaluation
This diagram outlines the typical workflow for evaluating a novel PET tracer like [11C]this compound.
Caption: Workflow for PET Tracer Development and Evaluation.
Conclusion
Based on the available evidence, [11C]this compound demonstrates excellent in-vitro specificity for the GluN2B subunit of the NMDA receptor. However, its in-vivo performance in rodents suggests limited specific binding, which may hinder its utility for quantitative PET imaging. In contrast, alternative tracers such as (R)-[11C]NR2B-Me and (S)-[18F]OF-NB1 have shown more promising in-vivo characteristics in non-human primates, with good brain uptake and quantifiable specific binding.
For researchers aiming to quantify GluN2B receptor density and occupancy in vivo, the alternative tracers with demonstrated specific binding and more comprehensive in-vivo characterization may be more suitable choices. Further studies, potentially in higher species, would be necessary to definitively establish the in-vivo specificity of [11C]this compound. This guide underscores the importance of rigorous in-vivo validation for the successful translation of promising PET tracers from in-vitro assays to clinical applications.
References
Safety Operating Guide
Navigating the Safe Disposal of Ro 04-5595: A Procedural Guide
For laboratory professionals engaged in neuroscience research, particularly those utilizing the selective NMDA receptor antagonist Ro 04-5595, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Core Disposal Procedures
The primary directive for the disposal of this compound hydrochloride, as with any chemical compound, is to adhere to local, state, and federal regulations. The following procedures are based on general best practices for chemical waste disposal and should be adapted to meet the specific requirements of your institution and locality.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber) to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a risk of significant spillage, consider additional protective clothing.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent unintended reactions and to ensure correct disposal pathways.
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed container. The container should be appropriate for chemical waste and compatible with the compound.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound hydrochloride" and the appropriate hazard symbols.
Step 3: Disposal Pathway
Never dispose of this compound down the drain or in the general trash. Chemical waste must be handled by a licensed professional waste disposal service.
-
Professional Disposal: Arrange for the collection of the chemical waste by a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this purpose.
-
Material Declaration: Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound hydrochloride to ensure they have all the necessary information for safe handling and disposal.
Emergency Procedures in Case of Accidental Release
In the event of a spill or accidental release of this compound, immediate and appropriate action is necessary to contain the spill and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials such as sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for chemical waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's EHS office.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Chemical and Physical Properties
A summary of the key properties of this compound hydrochloride is provided below for easy reference.
| Property | Value |
| Chemical Formula | C₁₉H₂₂ClNO₂・HCl |
| Molecular Weight | 368.30 g/mol |
| CAS Number | 194089-07-1 |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling Ro 04-5595
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the selective NMDA receptor antagonist, Ro 04-5595.
This document provides critical safety and logistical information for the handling and use of this compound hydrochloride, a potent neuroactive research chemical. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid Form) | - Disposable nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- Respiratory protection (e.g., N95 respirator or use of a chemical fume hood) |
| Solution Preparation and Handling | - Disposable nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles |
| In Vitro Experiments (e.g., cell culture) | - Disposable nitrile gloves- Laboratory coat- Safety glasses |
| In Vivo Experiments (e.g., animal dosing) | - Disposable nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Face shield (if splash hazard exists) |
Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other containment enclosures.
Emergency Procedures:
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound hydrochloride.
| Property | Value |
| Molecular Weight | 368.30 g/mol |
| Molecular Formula | C₁₉H₂₂ClNO₂・HCl |
| CAS Number | 64047-73-0 |
| Solubility | - Soluble to 15 mM in water- Soluble to 100 mM in DMSO |
| Purity | Typically ≥98% |
| Storage | Desiccate at +4°C |
Biological Activity
| Parameter | Value |
| Target | GluN2B (NR2B) subunit of the NMDA receptor |
| Activity | Selective Antagonist |
| Binding Affinity (Ki) | 31 nM |
Experimental Protocols
Detailed methodologies for experiments involving this compound are crucial for reproducibility and safety. Below are examples of protocols derived from published research.
In Vitro: Inhibition of NMDA Receptor Currents
This protocol describes a method to assess the inhibitory activity of this compound on NMDA receptors in primary neuronal cultures.
-
Cell Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.
-
Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO at a concentration of 10-100 mM.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from cultured neurons.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit inward currents.
-
After establishing a stable baseline response, co-apply NMDA/glycine with varying concentrations of this compound.
-
Record the inhibition of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot a concentration-response curve and determine the IC₅₀ value.
-
In Vivo: Assessment of Behavioral Effects in Rodents
This protocol outlines a general procedure for investigating the effects of this compound on rodent behavior.
-
Animal Subjects: Use adult male mice or rats, housed under standard laboratory conditions.
-
Drug Preparation:
-
Dissolve this compound hydrochloride in sterile saline or another appropriate vehicle. The concentration should be calculated based on the desired dose (e.g., 5-20 mg/kg) and the injection volume.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
Conduct behavioral tests at a specified time after drug administration (e.g., 30 minutes).
-
Examples of behavioral paradigms include locomotor activity monitoring, forced swim test, or novel object recognition test.
-
-
Data Collection and Analysis:
-
Record and quantify the relevant behavioral parameters.
-
Compare the results between the this compound-treated group and a vehicle-treated control group using appropriate statistical methods.
-
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste.
-
Solid Waste: Collect all disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway involving the NMDA receptor, the target of this compound.
Caption: NMDA receptor activation and antagonism by this compound.
Experimental Workflow for Handling this compound
This diagram outlines a logical workflow for safely conducting an experiment with this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
